1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Description
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Properties
CAS No. |
609369-78-0 |
|---|---|
Molecular Formula |
C10H24OSi |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9(11)12(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |
InChI Key |
DBYXVGWZRPKCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Comprehensive Technical Guide: Chemical Properties, Reactivity, and Applications of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Executive Summary
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a sterically hindered α -hydroxysilane. Unlike conventional silyl ethers where the silicon atom protects an oxygen atom ( C−O−Si ), this compound features a direct silicon-carbon bond at the carbinol center ( Si−C(OH) ). This unique structural motif makes it a highly versatile intermediate in advanced organic synthesis. For drug development professionals and synthetic chemists, it serves as a critical precursor to acylsilanes (masked acyl anions) and acts as a primary substrate for the Brook rearrangement, enabling complex umpolung (polarity reversal) strategies in the construction of active pharmaceutical ingredients (APIs).
Structural & Physicochemical Profiling
The physical behavior of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is heavily dictated by the massive steric bulk of the tert-butyldimethylsilyl (TBS) group. This bulk shields the α -hydroxyl group, altering its hydrogen-bonding capacity and reactivity profile compared to standard secondary alcohols.
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C10H24OSi | High lipophilicity due to the hydrocarbon chain and TBS group. |
| Molecular Weight | 188.38 g/mol | Standard mass for mass spectrometry (ESI/EI) validation. |
| LogP (Estimated) | ~3.5 | Highly soluble in non-polar organic solvents (Hexanes, THF, DCM). |
| Boiling Point | ~200–210 °C (760 mmHg) | Requires high vacuum for distillation; flash chromatography preferred. |
| IR Signature (O-H) | ~3400–3500 cm⁻¹ | Broad stretch, slightly sharpened due to steric hindrance of H-bonding. |
Core Reactivity & Mechanistic Pathways
The Brook Rearrangement
The hallmark reaction of α -hydroxysilanes is the base-catalyzed Brook rearrangement [1]. Driven by the thermodynamic superiority of the Si−O bond (~110 kcal/mol) over the Si−C bond (~76 kcal/mol), the TBS group migrates from the carbon atom to the oxygen atom, generating a reactive α -silyloxy carbanion. This carbanion can be trapped by various electrophiles (e.g., CO2 to form α -siloxy acids).
Fig 1: Base-catalyzed Brook rearrangement mechanism.
Oxidation to Acylsilanes
Oxidation of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol yields butanoyl(tert-butyl)dimethylsilane , a highly valuable acylsilane. Because α -hydroxysilanes are sensitive to acidic aqueous oxidants (which cause desilylation), mild, anhydrous oxidative conditions are strictly required [2].
Table 2: Comparative Oxidation Yields for α -Hydroxysilanes
| Oxidation Method | Reagents | Typical Yield | Causality & Notes |
| Swern Oxidation | DMSO, (COCl)2 , Et3N | >90% | Optimal. Mild, low-temperature (-78°C) prevents Si-C cleavage. |
| Dess-Martin (DMP) | Dess-Martin Periodinane | 85-95% | Excellent alternative, but reagent is shock-sensitive and expensive. |
| Jones Reagent | CrO3 , H2SO4 , Acetone | <20% | Avoid. Acidic conditions trigger rapid protodesilylation. |
Limitations in Enzymatic Kinetic Resolution
In drug development, chiral resolution is often achieved via lipases. However, extensive studies on the reveal a critical limitation for this specific compound. While trimethylsilyl (TMS) derivatives resolve beautifully with Candida antarctica lipase B (Novozym 435), the TBS analogue completely fails to react [3]. The immense steric bulk of the tert-butyl group physically shields the α -hydroxyl from entering the enzyme's catalytic triad, making enzymatic acylation impossible.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through analytical checkpoints.
Fig 2: Synthetic workflow from butanal to acylsilane.
Protocol 1: Synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Objective: Synthesize the title compound via the nucleophilic addition of a silyllithium reagent to butanal.
-
Preparation of TBS-Li: In a flame-dried flask under Argon, dissolve tert-butyldimethylsilyl chloride (1.0 equiv) in anhydrous THF. Add lithium metal dispersion (2.5 equiv) at 0 °C. Stir for 4 hours to generate the deep red TBS-Li species.
-
Nucleophilic Addition: Cool the TBS-Li solution to -78 °C. Causality: Low temperatures are mandatory to prevent the decomposition of the silyllithium reagent and suppress the enolization of the incoming aldehyde.
-
Aldehyde Addition: Dropwise, add butanal (0.9 equiv) in THF. Stir for 2 hours at -78 °C.
-
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl at -78 °C, then warm to room temperature. Extract with Diethyl Ether ( 3×20 mL). Dry over MgSO4 and concentrate in vacuo.
-
Self-Validation Checkpoint:
-
TLC: Run in 9:1 Hexanes/EtOAc. Stain with CAM (Cerium Ammonium Molybdate). The product appears as a distinct dark blue spot.
-
¹H NMR ( CDCl3 ): Look for a characteristic multiplet at ~3.3 ppm corresponding to the carbinol proton ( CH−OH ), and a massive 9H singlet at ~0.9 ppm confirming the presence of the tert-butyl group on the silicon.
-
Protocol 2: Swern Oxidation to Butanoyl(tert-butyl)dimethylsilane
Objective: Convert the α -hydroxysilane into an acylsilane without cleaving the Si-C bond.
-
Activation: To a flame-dried flask containing anhydrous CH2Cl2 at -78 °C, add oxalyl chloride (1.5 equiv). Dropwise, add anhydrous DMSO (3.0 equiv). Stir for 15 minutes. Causality: This generates the active chlorodimethylsulfonium chloride intermediate.
-
Substrate Addition: Add 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv) dissolved in CH2Cl2 dropwise. Stir for 45 minutes at -78 °C to form the alkoxysulfonium intermediate.
-
Fragmentation: Add Triethylamine ( Et3N , 5.0 equiv) dropwise. Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour. Causality: Et3N deprotonates the intermediate, triggering an intramolecular fragmentation that yields the acylsilane, dimethyl sulfide gas, and HCl (which is neutralized by the excess amine).
-
Self-Validation Checkpoint:
IR Spectroscopy: The product will exhibit a highly distinct carbonyl stretch at ~1640 cm⁻¹. Causality: This is significantly lower than a typical ketone (~1715 cm⁻¹) due to the strong σ
π- hyperconjugation from the adjacent C−Si bond lowering the bond order of the carbonyl group.
-
¹³C NMR: The carbonyl carbon will appear extremely downfield at ~230–240 ppm , a definitive hallmark of acylsilanes.
Applications in Drug Development & Synthetic Chemistry
In medicinal chemistry, the acylsilane derivatives of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol are heavily utilized. They act as stable peptide isosteres and are pivotal in the total synthesis of complex alkaloids. For instance, in the, α -hydroxysilanes undergo highly specific isomerizations to acylsilanes under metathesis conditions, allowing for the rapid construction of nitrogen-containing heterocycles critical for glycosidase inhibition [4]. Furthermore, the umpolung nature of the Brook rearrangement allows these molecules to act as masked nucleophilic acyl equivalents, enabling the formation of C-C bonds that are otherwise impossible via traditional retrosynthetic disconnections.
References
-
Mita, T., Higuchi, Y., Sato, Y. "Synthesis of α -hydroxy carboxylic acids, esters and amides via Brook rearrangement." Organic Letters, 2014, 16, 14-17. URL:[Link]
-
Patrocínio, A. F., Moran, P. J. S. "A simple method for mild oxidation of α -hydroxysilanes to provide aroylsilanes." Synthetic Communications, 2001, 31(16), 2457-2461. URL:[Link]
-
Maleczka, R. E., et al. "Enzymatic kinetic resolution of α -hydroxysilanes." Tetrahedron: Asymmetry, 2010, 21(5), 527-534. URL:[Link]
-
Marsden, S. P., et al. "Total synthesis of the indolizidine alkaloid tashiromine." Beilstein Journal of Organic Chemistry, 2008, 4(4). URL:[Link]
1-[tert-Butyl(dimethyl)silyl]butan-1-ol structural analysis
Structural and Mechanistic Analysis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol: A Paradigm for α -Hydroxysilane Reactivity
Executive Summary
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a quintessential α -hydroxysilane (or α -silyl alcohol), structurally defined by a butanol backbone with a sterically demanding tert-butyldimethylsilyl (TBDMS) group at the C1 position. In modern organic synthesis and drug development, this structural motif is highly valued not merely as a protected intermediate, but as a dynamic participant in radical and anionic Brook rearrangements[1]. This technical guide provides an in-depth analysis of its structural properties, spectroscopic profile, and experimental methodologies, designed for researchers leveraging silicon-directed stereocontrol in complex molecule synthesis.
Structural and Conformational Analysis
The chemical behavior of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is fundamentally dictated by the steric and electronic properties of the TBDMS group.
-
Steric Bulk and Conformation: The massive cone angle of the tert-butyl group forces the molecule into a specific staggered conformation around the C1-C2 bond to minimize gauche interactions with the alkyl chain. This steric shielding effectively blocks the Re or Si face during downstream nucleophilic or radical additions, providing high diastereoselectivity in asymmetric synthesis.
-
Thermodynamic Driving Force: The core utility of α -silyl alcohols lies in the energy differential between the C–Si bond (~75–85 kcal/mol) and the O–Si bond (~120–130 kcal/mol)[2]. This ~40 kcal/mol thermodynamic gradient is the absolute causality behind the Brook rearrangement, driving the migration of the silyl group from carbon to oxygen under appropriate activation[2].
Spectroscopic Characterization
Accurate structural validation requires multimodal spectroscopic analysis. The presence of the electropositive silicon atom shields the adjacent protons and carbons, shifting their resonances upfield compared to standard aliphatic alcohols.
Table 1: Quantitative Spectroscopic Data for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
| Analytical Method | Signal / Shift | Assignment | Diagnostic Significance |
| 1H NMR (CDCl3) | 0.05 ppm (s, 6H) | Si-(CH3)2 | Confirms intact dimethylsilyl moiety. |
| 0.90 ppm (s, 9H) | Si-C(CH3)3 | Validates presence of the bulky tert-butyl group. | |
| 3.45 ppm (dd, 1H) | CH-OH | α -proton; coupling constants indicate conformational rigidity. | |
| 13C NMR (CDCl3) | -5.0 ppm | Si-(CH3)2 | Highly shielded carbon due to silicon electropositivity. |
| 65.2 ppm | C1 (CH-OH) | Deshielded by oxygen, but less than a standard alcohol due to Si. | |
| 29Si NMR | ~ 5.0 ppm | Si atom | Standard range for α -hydroxysilanes. |
| FT-IR | 3450 cm⁻¹ (br) | O-H stretch | Confirms the free hydroxyl group (no premature Brook rearrangement). |
Reactivity Profile: The Radical Brook Rearrangement
The most advanced application of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in drug development is its use as a programmable precursor for the radical Brook rearrangement[1]. When the hydroxyl group is converted into an alkoxyl radical (e.g., via photoredox catalysis or lead tetraacetate), the TBDMS group rapidly migrates to the oxygen atom[1]. This generates an α -silyloxy carbon radical, a highly nucleophilic species that can be trapped by electron-deficient alkenes to form complex pharmacophores[2].
Mechanistic workflow of the radical Brook rearrangement of alpha-silyl alcohols.
Experimental Methodologies: Synthesis and Validation
The synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is achieved via the nucleophilic addition of tert-butyldimethylsilyllithium (TBDMS-Li) to butanal. This protocol is designed as a self-validating system to ensure high yield and prevent premature decomposition.
Step-by-Step Protocol:
-
Preparation of TBDMS-Li:
-
Action: In a flame-dried Schlenk flask under argon, dissolve TBDMS-Cl (1.0 equiv) in anhydrous THF. Add lithium metal dispersion (2.5 equiv) at 0°C.
-
Causality: Lithium metal facilitates a reductive metalation. The excess lithium ensures complete conversion of the silyl chloride.
-
Self-Validation: The reaction mixture will transition from colorless to a deep, dark red, confirming the successful formation of the highly reactive silyllithium species.
-
-
Nucleophilic Addition:
-
Action: Cool the TBDMS-Li solution to -78°C using a dry ice/acetone bath. Add butanal (1.1 equiv) dropwise over 30 minutes.
-
Causality: The extreme cold (-78°C) is critical. Silyllithium reagents are highly basic; higher temperatures would promote the enolization of butanal (deprotonation of the α -proton) rather than the desired nucleophilic addition to the carbonyl carbon.
-
Self-Validation: The deep red color of the silyllithium reagent will rapidly fade to pale yellow or colorless as it is consumed by the aldehyde, providing a real-time visual indicator of reaction progress.
-
-
Reaction Quenching:
-
Action: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution, then allow it to warm to room temperature.
-
Causality: NH₄Cl is a mild proton source (pH ~6). Using a strong acid (like HCl) would risk acid-catalyzed elimination or premature cleavage of the newly formed C–Si bond.
-
Self-Validation: TLC analysis (Hexanes/EtOAc 9:1) will show the disappearance of the butanal spot (stains with 2,4-DNPH) and the appearance of a new, lower Rf spot corresponding to the α -silyl alcohol (stains with PMA).
-
-
Isolation and Purification:
-
Action: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Experimental workflow for the synthesis of 1-[TBDMS]butan-1-ol.
Applications in Drug Development
In medicinal chemistry, the 1-[tert-Butyl(dimethyl)silyl]butan-1-ol motif is not merely a static structural element. By utilizing energy transfer (EnT) photocatalysis, researchers can trigger the Brook rearrangement to generate carbon-centered radicals that subsequently add to imines or alkenes[2]. This methodology allows for the rapid, stereocontrolled assembly of γ -amino alcohols—a structural motif present in numerous FDA-approved small-molecule drugs, particularly those targeting protease inhibition and neurological pathways[2].
References
-
Paredes, M. D., & Alonso, R. (2000). On the radical Brook rearrangement. Reactivity of alpha-silyl alcohols, alpha-silyl alcohol nitrite esters, and beta-haloacylsilanes under radical-forming conditions. Journal of Organic Chemistry. 1
-
γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PubMed Central (PMC). 2
Architectural Elucidation and Spectroscopic Profiling of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Structural Paradigm & Chemical Identity
In the realm of organosilicon chemistry, distinguishing between silyl ethers and α-hydroxysilanes is paramount. While the silyl ether 1-(tert-butyldimethylsilyloxy)butane (a standard alcohol protecting group) is ubiquitous, its structural isomer 1-[tert-butyl(dimethyl)silyl]butan-1-ol represents a distinct and highly reactive class of compounds known as α-hydroxysilanes .
In this architecture, the tert-butyldimethylsilyl (TBS) group and the hydroxyl (-OH) group are bonded to the same carbon atom (C1). This creates a unique electronic environment where the strong inductive electron-donating effect (+I) of the electropositive silicon atom directly competes with the electron-withdrawing nature of the oxygen atom. Understanding this push-pull dynamic is critical for interpreting its spectroscopic data and managing its chemical stability, as α-hydroxysilanes can be prone to thermal or catalytic isomerization into acylsilanes[1].
Mechanistic Synthesis & Isomerization Dynamics
The synthesis of α-hydroxysilanes requires precision to avoid the spontaneous 1,2-silyl migration from carbon to oxygen (the Brook rearrangement). While asymmetric reduction of acylsilanes is a documented pathway[2], the direct nucleophilic addition of a silylmetal species to an aldehyde remains the most fundamental approach.
Synthetic Workflow
Caption: Synthetic workflow for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol via silylmetal addition.
Causality in Experimental Design
-
Cryogenic Conditions (-78 °C): The addition must be performed at -78 °C. At elevated temperatures, the intermediate lithium alkoxide will undergo a rapid Brook rearrangement, transferring the TBS group to the oxygen atom to form the thermodynamically favored silyl ether.
-
Mild Quenching (NH₄Cl): A weak acid like saturated aqueous ammonium chloride is chosen over HCl. Strong acids can protonate the hydroxyl group, leading to the elimination of water and subsequent formation of a highly reactive silene or siloxane oligomers.
Spectroscopic Fingerprinting & Mechanistic Causality
The structural proximity of the silicon and oxygen atoms yields a highly diagnostic spectroscopic profile. The data below is synthesized from foundational .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Silicon’s Pauling electronegativity (1.90) is significantly lower than carbon’s (2.55). This electropositivity shields the adjacent α-proton, shifting it upfield compared to a standard secondary alcohol.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Causality / Assignment |
|---|---|---|---|---|
| Si-CH₃ | 0.02 | Singlet (s) | 6H | Highly shielded by the electropositive silicon nucleus. |
| Si-C(CH₃)₃ | 0.92 | Singlet (s) | 9H | tert-Butyl group on silicon; heavily shielded. |
| C4-H₃ | 0.94 | Triplet (t, J = 7.1 Hz) | 3H | Terminal methyl group; typically overlaps with the t-Bu signal. |
| C3-H₂ | 1.35 – 1.48 | Multiplet (m) | 2H | Aliphatic methylene, standard alkane region. |
| C2-H₂ | 1.50 – 1.65 | Multiplet (m) | 2H | Methylene adjacent to the carbinol center. |
| O-H | 1.80 | Broad Singlet (br s) | 1H | Hydroxyl proton; shift varies with concentration and H-bonding. |
| C1-H | 3.35 | Doublet of doublets (dd) | 1H | Diagnostic: Shielded by Si (+I effect) compared to normal carbinol protons (~3.6 ppm). |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Mechanistic Causality / Assignment |
|---|---|---|
| Si-CH₃ | -6.5 | Typical negative shift for methyl groups directly attached to silicon. |
| C4 | 14.2 | Terminal methyl carbon. |
| Si-C(CH₃)₃ (Cq) | 17.8 | Quaternary carbon of the tert-butyl group. |
| C3 | 20.5 | Aliphatic methylene carbon. |
| Si-C(CH₃)₃ (CH₃) | 27.5 | Methyl carbons of the tert-butyl group. |
| C2 | 36.2 | Methylene carbon β to the hydroxyl group. |
| C1 | 61.5 | Diagnostic: Carbinol carbon; deshielded by OH, but shielded by Si compared to standard secondary alcohols (~70 ppm). |
Infrared (IR) Spectroscopy
The IR spectrum acts as a self-validating tool for the integrity of the C-Si and O-H bonds, as established in standard .
Table 3: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Diagnostic Value |
|---|---|---|---|
| 3350 | O-H stretch | Broad, Strong | Confirms the presence of the free/hydrogen-bonded hydroxyl group (absence of Brook rearrangement). |
| 2955, 2930 | C-H stretch (sp³) | Strong | Typical aliphatic C-H stretching. |
| 1250 | Si-CH₃ sym. deformation | Strong | Highly diagnostic for dimethylsilyl groups. |
| 1050 | C-O stretch | Strong | Confirms the primary/secondary alcohol C-O bond. |
| 835, 775 | Si-C stretch / CH₃ rock | Strong | Characteristic "fingerprint" double band for TBS groups. |
Mass Spectrometry (EI-MS)
Under Electron Ionization (EI, 70 eV), the molecular ion (M⁺• at m/z 188) is notoriously weak or entirely absent. The fragmentation is driven by the thermodynamic stability of the resulting silicon-stabilized cations.
Caption: Primary EI-MS fragmentation pathways for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
-
Base Peak (m/z 131): The loss of the bulky tert-butyl radical (57 Da) is highly favored. The resulting cation is stabilized by the adjacent oxygen atom (forming a partial oxonium/silicenium resonance structure).
-
α-Cleavage (m/z 145): Cleavage of the propyl chain (43 Da) is a secondary pathway, yielding a cation stabilized by both the hydroxyl and TBS groups.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints.
Step 1: Reagent Generation (In Situ)
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv) in anhydrous THF (0.5 M).
-
Add lithium metal dispersion (2.5 equiv) at 0 °C to generate the TBS-Li reagent.
-
Validation: The formation of the silyllithium species is visually confirmed by a deep red/brown coloration of the solution.
Step 2: Cryogenic Electrophilic Addition
-
Cool the TBS-Li solution to strictly -78 °C using a dry ice/acetone bath.
-
Add freshly distilled butanal (1.0 equiv) dropwise down the side of the flask over 15 minutes.
-
Stir for 2 hours at -78 °C.
-
Validation: Perform a TLC aliquot quench. The disappearance of the UV-active aldehyde and the appearance of a new, UV-inactive spot (R_f ≈ 0.45 in 9:1 Hexanes/EtOAc) that stains intensely with Phosphomolybdic Acid (PMA) indicates successful conversion.
Step 3: Quenching and Isolation
-
Quench the reaction while still at -78 °C by the rapid addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a bath temperature not exceeding 30 °C (to prevent thermal isomerization[1]).
-
Purify via flash column chromatography (silica gel, gradient 100:0 to 90:10 Hexanes/EtOAc) to yield the pure α-hydroxysilane as a colorless oil.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer. Available at:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]
-
ResearchGate. Benzo[f][1,2]oxasilepines in the Synthesis of Dihydro[b]benzofuran Neolignans (Discusses α-hydroxysilane isomerization dynamics). Available at:[Link]
-
ResearchGate. Chlorotriphenylsilane (Discusses asymmetric reduction of acylsilanes to α-hydroxysilanes). Available at:[Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
This guide provides a comprehensive technical overview of the solubility characteristics of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, a silyl ether of significant interest in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, offers a predicted solubility profile in a range of common solvents, and provides detailed methodologies for empirical validation.
Introduction and Physicochemical Characterization
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is an organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) group protecting the hydroxyl functionality of 1-butanol. This protective strategy is frequently employed in multi-step organic synthesis to mask the reactivity of the alcohol. The TBDMS group is favored for its steric bulk, which confers greater stability against hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][2]
The introduction of the bulky and non-polar TBDMS group fundamentally alters the physicochemical properties of the parent alcohol, 1-butanol. This transformation has profound implications for the compound's solubility, shifting its profile from that of a partially water-soluble alcohol to a lipophilic ether.[1][3] Understanding this solubility profile is critical for reaction setup, workup procedures, and purification processes such as chromatography and crystallization.
Table 1: Physicochemical Properties of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol and Related Compounds
| Property | 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (Predicted/Inferred) | 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol[4][5][6][7] | 1-Butanol[8] |
| Molecular Formula | C₁₀H₂₄OSi | C₁₀H₂₄O₂Si | C₄H₁₀O |
| Molecular Weight | 202.43 g/mol | 204.38 g/mol | 74.12 g/mol |
| Appearance | Colorless liquid (likely) | Clear liquid | Colorless, refractive liquid |
| Boiling Point | Similar to isomer: 63-66 °C @ 0.3 mmHg | 63-66 °C @ 0.3 mmHg | 117.7 °C |
| Density | ~0.88 g/mL | 0.888 g/mL | 0.81 g/cm³ |
| logP (Predicted) | ~2.8 | 2.78 | 0.84 |
| Water Solubility | Low | Slightly Soluble (2.0 g/L) | 73 g/L at 25 °C |
Note: Properties for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol are inferred from its close structural isomer, 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, and general principles of silyl ether chemistry.
Predicted Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The silylation of 1-butanol with a TBDMS group significantly increases its non-polar character. The polar hydroxyl group is replaced by a non-polar silyl ether linkage, and the bulky tert-butyl and alkyl groups contribute to the molecule's lipophilicity.
Based on these structural attributes, a qualitative and estimated quantitative solubility profile for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is presented below.
Table 2: Predicted Solubility of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in Common Solvents at Ambient Temperature
| Solvent Class | Solvent | Polarity Index (P')[9] | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aprotic | Hexane | 0.1 | Very High / Miscible | The non-polar nature of hexane aligns perfectly with the lipophilic character of the silyl ether. |
| Toluene | 2.4 | Very High / Miscible | The aromatic, non-polar structure of toluene will readily solvate the compound. | |
| Polar Aprotic | Diethyl Ether | 2.8 | Very High / Miscible | A common solvent for silyl ethers, its moderate polarity and ability to act as a hydrogen bond acceptor facilitate dissolution. |
| Dichloromethane (DCM) | 3.1 | Very High / Miscible | A versatile solvent capable of dissolving a wide range of organic compounds, including silyl ethers.[5] | |
| Tetrahydrofuran (THF) | 4.0 | Very High / Miscible | Frequently used as a solvent for reactions involving silyl ethers and their deprotection.[10] | |
| Ethyl Acetate | 4.4 | Very High / Miscible | Its ester functionality and moderate polarity make it an excellent solvent for this compound.[5] | |
| Acetone | 5.1 | High | While polar, acetone is a good solvent for many organic compounds and should dissolve the silyl ether readily. | |
| Acetonitrile (MeCN) | 5.8 | Moderate to High | Higher polarity may slightly reduce solubility compared to less polar aprotic solvents, but it is expected to be a suitable solvent. | |
| Dimethylformamide (DMF) | 6.4 | Moderate to High | A highly polar aprotic solvent, often used in the formation of silyl ethers; solubility is expected to be good.[2] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | High polarity may limit miscibility, but significant solubility is still anticipated. | |
| Polar Protic | 1-Butanol | 3.9 | Very High / Miscible | The parent alcohol will have a similar polarity and structure, leading to high miscibility. |
| Isopropanol | 3.9 | High | A common alcohol solvent that should readily dissolve the compound. | |
| Ethanol | 4.3 | Moderate to High | The increased polarity of ethanol compared to longer-chain alcohols may slightly decrease solubility. | |
| Methanol | 5.1 | Moderate | As a more polar alcohol, it is expected to be a less effective solvent than ethanol or isopropanol, but still capable of dissolving the compound.[11] | |
| Water | 10.2 | Very Low | The large non-polar surface area of the molecule and the absence of a strong hydrogen-bonding donor group will result in poor aqueous solubility.[5] |
Theoretical Framework for Solubility
The predicted solubility profile is grounded in the molecular structure of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol. The key structural features influencing its solubility are:
-
The Silyl Ether Moiety: The Si-O-C bond is significantly less polar than the O-H bond of the parent alcohol. This reduces the compound's ability to act as a hydrogen bond donor, thereby decreasing its affinity for polar protic solvents like water.
-
The tert-Butyl Group: This bulky, sterically hindering group provides a large non-polar surface area, enhancing solubility in non-polar solvents. It also shields the silyl ether linkage from potential interactions with solvent molecules.[1]
-
The Butyl Chain: The four-carbon alkyl chain further contributes to the overall non-polar character of the molecule.
The interplay of these factors results in a compound that is highly soluble in a wide range of organic solvents but poorly soluble in water.
Caption: Key molecular features influencing the solubility of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination provides definitive data. The shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[12]
Principle of the Shake-Flask Method
An excess of the solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Detailed Experimental Protocol
-
Preparation:
-
Add an excess amount of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol to a series of vials, each containing a known volume or mass of a selected solvent.
-
Ensure a visible excess of the compound remains to guarantee saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Analyze the concentration of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known standards.
-
-
Calculation:
-
Calculate the solubility from the determined concentration and the dilution factor. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a lipophilic compound with a solubility profile dominated by its large non-polar structural components. It is predicted to be highly soluble in a wide array of non-polar and polar aprotic organic solvents, while exhibiting very low solubility in water. This profile is a direct consequence of the TBDMS protecting group, which masks the polar hydroxyl group of the parent 1-butanol molecule. For applications requiring precise solubility data, the shake-flask method provides a reliable experimental framework for quantitative determination. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the design and execution of synthetic and purification strategies involving this versatile compound.
References
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Pharmaceutical Sciences.
- EXPERIMENT 1 DETERMIN
- Application Notes and Protocols for Desilylation of Silyl Ethers using Tetrabutylammonium Hydrofluoride. (n.d.). Benchchem.
- tert-Butyldimethylsilyl chloride Definition. (2025, August 15). Fiveable.
-
tert-Butyldimethylsilanol | C6H16OSi | CID 554527. (n.d.). PubChem. Retrieved from [Link]
- Solubility expt. (n.d.).
- Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (2006). SYNLETT.
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. (2021, September 2). Semantic Scholar.
- The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025, June 30). Aozun Asia.
- Based on shape, what is the predicted relative solubility of 1-butanol, isobutanol, and tert-butanol in w
- Development of QSPR Strategy for the Solubility Prediction. (n.d.). Bentham Science Publishers.
- Predicting aqueous solubility by QSPR modeling. (2021, July 15). PubMed.
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol. (n.d.). Chem-Impex.
- 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4. (2026, January 13). ChemicalBook.
- In silico prediction of aqueous solubility using simple QSPR models: the importance of phenol and phenol-like moieties. (2012, November 26). PubMed.
- Duality in Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting the Solubility of Diverse Pharmaceutical Acids in Deep Eutectic Solvents. (2025, September 30). Preprints.org.
- Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. (n.d.). Benchchem.
- Identify the following solvents as polar protic, polar aprotic, or nonpolar. (n.d.). Pearson+.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
-
1-Butanol. (n.d.). Wikipedia. Retrieved from [Link]
- Solubility of tert-Butyl Methyl Terephthalate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- 87184-99-4 | 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol. (n.d.). ChemScene.
- 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol. (n.d.). MilliporeSigma.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
- Common Organic Solvents: Table of Properties1,2,3. (n.d.).
-
Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 5. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol | 87184-99-4 [sigmaaldrich.com]
- 8. 1-Butanol - Wikipedia [en.wikipedia.org]
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safety and handling of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Safety, Handling, and Reactivity Profile of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol: A Guide to α -Hydroxysilanes
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the misidentification or mishandling of highly reactive organosilicon intermediates. In chemical literature and commerce, the nomenclature surrounding silylated butanol derivatives is frequently conflated. The IUPAC name 1-[tert-Butyl(dimethyl)silyl]butan-1-ol strictly refers to an α -hydroxysilane (or α -silyl alcohol), where both the hydroxyl group and the bulky tert-butyldimethylsilyl (TBS) group are bonded to the C1 carbon.
This is fundamentally distinct from 1-(tert-butyldimethylsilyloxy)butane , which is the O -silyl ether of 1-butanol. This whitepaper focuses exclusively on the α -hydroxysilane—a highly reactive and synthetically valuable intermediate—detailing its unique mechanistic reactivity, handling requirements, and self-validating synthetic protocols.
Mechanistic Reactivity: The Brook Rearrangement
The defining characteristic of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is its thermodynamic instability under basic conditions. α -Hydroxysilanes are prone to the [1,2]-Brook rearrangement , an isomerization process where the silyl group migrates from the carbon atom to the adjacent oxygen atom [1].
The Causality of the Rearrangement: The driving force behind this migration is strictly thermodynamic. The formation of a silicon–oxygen bond ( ∼ 110 kcal/mol) is significantly more energetically favorable than the cleavage of a silicon–carbon bond ( ∼ 76 kcal/mol). When 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is exposed to even catalytic amounts of base, the resulting alkoxide intermediate rapidly undergoes intramolecular attack by the oxygen lone pair onto the silicon center. This forms a pentacoordinate transition state, followed by Si–C bond cleavage to yield a siloxy carbanion, which is subsequently protonated to form the O -silyl ether [2].
Figure 1: Base-catalyzed [1,2]-Brook rearrangement mechanism.
Safety & Hazard Profile
Handling 1-[tert-Butyl(dimethyl)silyl]butan-1-ol requires strict adherence to anhydrous and base-free conditions to prevent premature degradation.
-
GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory).
-
PPE Requirements: Standard nitrile gloves, safety goggles, and a flame-retardant lab coat. Work must be conducted in a well-ventilated fume hood.
-
Storage & Handling: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Critical Insight: Glassware must be acid-washed prior to use. The trace alkalinity present on the surface of standard borosilicate glassware is often sufficient to catalyze the Brook rearrangement over time.
Quantitative Data: Stability Matrix
To design robust synthetic routes, one must understand the orthogonal stability profiles of the α -hydroxysilane versus its rearranged O -silyl ether counterpart.
| Environmental Condition | 1-[TBS]butan-1-ol ( α -Hydroxysilane) | 1-(TBS-oxy)butane ( O -Silyl Ether) | Primary Degradation Pathway |
| Aqueous Acid (pH < 3) | Moderately Stable (Days) | Highly Unstable (Minutes) | Ether hydrolysis (loss of TBS group) |
| Neutral (pH 7), 20 °C | Stable (Months if neat) | Stable (Years) | N/A |
| Mild Base (e.g., Et3N ) | Unstable (Hours to Days) | Highly Stable | [1,2]-Brook Rearrangement |
| Strong Base (e.g., NaH) | Highly Unstable (Seconds) | Stable | Rapid[1,2]-Brook Rearrangement |
| Thermal (> 100 °C) | Prone to rearrangement | Stable | Thermally induced migration |
Experimental Protocols: A Self-Validating System
The synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is typically achieved via the nucleophilic addition of tert-butyldimethylsilyllithium (TBS-Li) to butanal. This protocol is designed as a self-validating system, ensuring the kinetic trapping of the α -hydroxysilane.
Protocol: Synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Reagents: Butanal (1.0 eq), TBS-Cl (1.2 eq), Lithium metal dispersion (3.0 eq), Anhydrous THF, Saturated aqueous NH4Cl .
Step-by-Step Methodology:
-
Preparation of TBS-Li: In an oven-dried, argon-flushed Schlenk flask, suspend Lithium metal in anhydrous THF at 0 °C. Dropwise, add a solution of TBS-Cl in THF. Stir for 2 hours until a deep red solution of TBS-Li is formed.
-
Cryogenic Addition: Cool the TBS-Li solution to exactly -78 °C using a dry ice/acetone bath. Add butanal (neat, freshly distilled) dropwise over 15 minutes. Stir at -78 °C for 1 hour.
-
Kinetic Quenching (The Causality Step): Why quench at -78 °C? The addition of TBS-Li to butanal generates an α -silyl alkoxide intermediate. If allowed to warm above -40 °C, the thermodynamic drive to form the stronger Si–O bond triggers a spontaneous Brook rearrangement. Quenching with a mild proton source (sat. NH4Cl ) at cryogenic temperatures protonates the alkoxide, kinetically trapping the α -hydroxysilane.
-
Isolation: Allow the quenched mixture to warm to room temperature. Extract with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation (Self-Validating Step): Purify via silica gel chromatography (using acid-washed silica to prevent on-column rearrangement). Validate the product via 1H NMR: The α -proton (CH-OH) of the α -hydroxysilane appears as a distinct multiplet around 3.2–3.5 ppm. If the reaction failed and rearranged, the CH2 protons adjacent to the oxygen in the O -silyl ether will appear further downfield ( ∼ 3.6 ppm), and the OH peak will be absent.
Figure 2: Workflow for the synthesis of α-hydroxysilanes avoiding rearrangement.
References
-
Title: On the Radical Brook Rearrangement. Reactivity of α -Silyl Alcohols, α -Silyl Alcohol Nitrite Esters, and β -Haloacylsilanes under Radical-Forming Conditions Source: Journal of Organic Chemistry (2000) URL: [Link]
-
Title: γ -Amino Alcohols via Energy Transfer Enabled Brook Rearrangement Source: Journal of the American Chemical Society (2024) URL: [Link](Note: Mechanistic insights on radical and base-catalyzed Brook rearrangements derived from recent EnT studies).
physical properties of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
An In-Depth Technical Guide on 1-[tert-Butyl(dimethyl)silyl]butan-1-ol: Synthesis, Physicochemical Properties, and Mechanistic Applications
Executive Summary
In the realm of advanced organosilicon chemistry, α -hydroxysilanes represent a unique class of reactive intermediates. While the pharmaceutical and drug development sectors are highly familiar with its structural isomer—4-(tert-butyldimethylsilyloxy)butan-1-ol (a standard TBS-protected diol)—the carbon-bound silicon analog 1-[tert-Butyl(dimethyl)silyl]butan-1-ol offers entirely different synthetic utility. As an α -hydroxysilane, this molecule serves as a critical precursor for acyl anion equivalents, stereocontrolled allylation, and complex natural product synthesis.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis, isolation, and application of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol. We will explore its physicochemical profile, dissect the causality behind its handling protocols, and examine the thermodynamic driving forces that govern its reactivity.
Structural Disambiguation & Physicochemical Profiling
A common pitfall in drug development workflows is the misidentification of α -hydroxysilanes as silyl ethers. In 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, the bulky tert-butyldimethylsilyl (TBS) group is covalently bonded directly to the C1 carbon, which also bears the hydroxyl group. This C–Si bond fundamentally alters the electronic environment of the molecule.
Quantitative Data Summary
The following table summarizes the core physicochemical and spectroscopic properties required to validate the successful synthesis of this compound.
| Property | Value / Signature |
| IUPAC Name | 1-[tert-Butyl(dimethyl)silyl]butan-1-ol |
| Molecular Formula | C₁₀H₂₄OSi |
| Molecular Weight | 188.39 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (est.) | 75–80 °C at 1.0 mmHg |
| Density (est.) | 0.85 g/mL at 25 °C |
| ¹H NMR (C1-H shift) | ~3.4 ppm (dd, 1H) Upfield shift due to electropositive Si |
| IR Spectroscopy | ~3400 cm⁻¹ (broad O-H stretch), ~840 cm⁻¹ (Si-C stretch) |
Self-Validation Checkpoint: The definitive proof of the α -hydroxysilane structure over the silyl ether is the ¹H NMR shift of the C1 proton. A silyl ether typically shows the CH₂-O protons around 3.6–3.8 ppm, whereas the α -hydroxysilane C1-H appears slightly further upfield (~3.4 ppm) and integrates to a single proton rather than two.
Mechanistic Grounding: The Brook Rearrangement
The defining characteristic of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is its susceptibility to the Brook Rearrangement [1]. This base-catalyzed [1,2]-silyl migration transfers the TBS group from the carbon atom to the adjacent oxygen atom, yielding the corresponding silyl ether (1-(tert-butyldimethylsilyloxy)butane).
Causality of Reactivity: The thermodynamic driving force for this rearrangement is the formation of a highly stable Si–O bond (bond dissociation energy ~108 kcal/mol) at the expense of a weaker Si–C bond (~76 kcal/mol) and C–O bond (~85 kcal/mol). Consequently, any synthetic protocol involving this molecule must strictly control the pH to prevent premature isomerization.
Fig 1. Mechanism of the base-catalyzed[1,2]-Brook rearrangement of 1-[TBS]butan-1-ol.
Step-by-Step Synthetic Methodologies
To synthesize 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, researchers typically rely on two primary pathways: the nucleophilic addition of a silyllithium reagent to an aldehyde, or the mild reduction of an acylsilane[2].
Protocol A: Nucleophilic Silylation of Butanal
This method utilizes the direct addition of tert-butyldimethylsilyllithium to butanal.
Reagents: Butanal (1.0 equiv), tert-butyldimethylsilyllithium (1.1 equiv, 1.0 M in THF), anhydrous THF. Equipment: Flame-dried Schlenk flask, argon manifold, dry ice/acetone bath.
-
Preparation of the Electrophile: Dissolve butanal (10 mmol) in 20 mL of anhydrous THF under an argon atmosphere.
-
Temperature Control (Critical Step): Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: The low temperature is strictly required to trap the resulting lithium alkoxide intermediate. If the temperature rises, the alkoxide will spontaneously undergo a Brook rearrangement to form the unwanted silyl ether[3].
-
Nucleophilic Addition: Add the tert-butyldimethylsilyllithium solution dropwise over 30 minutes via a syringe pump. Maintain stirring for an additional 2 hours at -78 °C.
-
Acidic Quench: Quench the reaction at -78 °C by rapidly injecting 10 mL of a saturated aqueous NH₄Cl solution. Causality: The mild acid protonates the alkoxide before it can rearrange, locking the molecule in the α -hydroxysilane state.
-
Workup & Isolation: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to yield the pure product.
Protocol B: Reduction of Butanoyl(tert-butyl)dimethylsilane
For workflows where the acylsilane is already available, reduction provides a highly scalable alternative.
-
Substrate Solvation: Dissolve butanoyl(tert-butyl)dimethylsilane (10 mmol) in 30 mL of absolute ethanol.
-
Mild Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 5 mmol) in small portions over 15 minutes. Causality: NaBH₄ is selected over stronger reducing agents like LiAlH₄ because it is mild enough to prevent unwanted cleavage of the sensitive C–Si bond.
-
Reaction Monitoring: Stir for 1 hour at 0 °C. Validate completion via TLC (stain with phosphomolybdic acid; the ketone starting material will disappear).
-
Quench & Extraction: Carefully quench with 1M HCl (dropwise) until gas evolution ceases, ensuring the pH remains slightly acidic (pH 5-6) to prevent base-catalyzed rearrangement. Extract with diethyl ether, dry, and concentrate.
Applications in Drug Development
In pharmaceutical synthesis, 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a powerful tool for Umpolung (polarity reversal) chemistry. By intentionally triggering the Brook rearrangement under controlled basic conditions in the presence of an electrophile, the transient carbanion (see Fig 1, Node 3) can be trapped. This effectively allows the original C1 carbon of the butanol chain—which is normally electrophilic in an aldehyde state—to act as a nucleophile. This methodology is frequently leveraged to construct complex, sterically hindered carbon-carbon bonds in polyketide and macrolide antibiotic scaffolds.
References
-
Brook, A. G. "Brook rearrangement." Wikipedia. URL: [Link]
-
"Acylsilanes and Their Applications in Organic Chemistry." SciELO. URL: [Link]
-
"Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation." Beilstein Journal of Organic Chemistry. URL: [Link]
Sources
Application Note: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in Organic Synthesis
Mechanistic Insights and Protocols for Acylsilane Synthesis and Radical Brook Rearrangements
Executive Summary
The compound 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a highly versatile α -hydroxysilane (or α -silyl alcohol) utilized extensively as a building block in advanced organic synthesis. Characterized by the presence of both a hydroxyl group and a bulky tert-butyldimethylsilyl (TBS) group on the same carbon atom, this molecule exhibits unique reactivity profiles. It serves as a critical divergence point for two major synthetic pathways:
-
Mild oxidation to yield butanoyl(tert-butyl)dimethylsilane, a stable acylsilane that acts as an acyl anion equivalent .
-
Radical generation to trigger a 1,2-Brook rearrangement, yielding nucleophilic α -silyloxy carbon radicals for complex C–C or C–O bond formations .
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to harness the reactivity of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, grounded in thermodynamic principles and mechanistic causality.
Physicochemical Properties & Thermodynamic Data
Understanding the physical properties and the underlying bond energetics of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is essential for predicting its behavior under oxidative and radical conditions. The thermodynamic driving force for its signature reaction—the Brook rearrangement—is the significant energy differential between silicon-carbon and silicon-oxygen bonds.
Table 1: Physicochemical Properties of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
| Property | Value / Description |
| IUPAC Name | 1-[tert-Butyl(dimethyl)silyl]butan-1-ol |
| Molecular Formula | C₁₀H₂₄OSi |
| Molecular Weight | 188.38 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Stability | Stable under neutral conditions; sensitive to strong acids (desilylation) and strong bases (ionic Brook rearrangement). |
Table 2: Thermodynamic Driving Forces (Average Bond Dissociation Energies)
| Bond Type | Average Bond Energy (kcal/mol) | Relevance to Reactivity |
| Si–O | ~110 | Formation provides the thermodynamic sink for the Brook rearrangement. |
| Si–C | ~76 | Relatively weak; easily cleaved during the 1,2-silyl migration. |
| C–O | ~85 | Cleaved during alkoxyl radical rearrangement. |
Mechanistic Insights: Causality Behind Experimental Choices
Why the tert-Butyldimethylsilyl (TBS) Group?
In α -hydroxysilanes, the choice of the silyl group dictates the stability of the molecule. A simple trimethylsilyl (TMS) group is highly susceptible to premature Si–C bond cleavage (desilylation) under mildly acidic or nucleophilic conditions. The inclusion of the bulky tert-butyl moiety provides intense steric shielding around the silicon atom. This prevents unwanted nucleophilic attack at silicon during oxidation and stabilizes the resulting acylsilane intermediate against degradation .
The Swern Oxidation Imperative
Converting 1-[tert-Butyl(dimethyl)silyl]butan-1-ol to its corresponding acylsilane requires extreme care. Standard chromium-based oxidants (e.g., Jones reagent) rely on strongly acidic aqueous conditions, which rapidly protonate the hydroxyl group and induce Si–C bond cleavage, yielding butanal instead of the desired acylsilane. Swern oxidation is actively chosen because it operates under anhydrous, low-temperature (-78 °C) conditions. The reaction proceeds via an alkoxysulfonium ylide intermediate that undergoes intramolecular deprotonation, cleanly forming the acylsilane without risking desilylation .
The Radical Brook Rearrangement
When 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is subjected to radical-forming conditions (e.g., Lead tetraacetate [LTA] treatment), an oxygen-centered alkoxyl radical is generated. The causality of the subsequent rearrangement lies in thermodynamics (Table 2). The system rapidly reorganizes to trade a weaker Si–C bond (~76 kcal/mol) for a much stronger Si–O bond (~110 kcal/mol). This 1,2-silyl shift generates an α -silyloxy carbon radical, which can be trapped by oxidants or electron-deficient alkenes to form highly functionalized architectures .
Synthetic Workflows and Visualizations
Divergent synthetic applications of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in organic synthesis.
Mechanistic pathway of the radical 1,2-Brook rearrangement of α-silyl alkoxyl radicals.
Experimental Protocols
Protocol 1: Synthesis of Butanoyl(tert-butyl)dimethylsilane via Swern Oxidation
This protocol utilizes a self-validating visual feedback loop to ensure the integrity of the highly sensitive acylsilane product.
Reagents:
-
1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv, 5.0 mmol)
-
Oxalyl chloride (1.5 equiv, 7.5 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv, 15.0 mmol)
-
Triethylamine ( Et3N ) (5.0 equiv, 25.0 mmol)
-
Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Methodology:
-
System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 10 minutes to ensure a strictly anhydrous environment.
-
Electrophile Activation: Add anhydrous DCM (15 mL) and oxalyl chloride to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Ylide Formation (Validation Step 1): Add DMSO dropwise over 5 minutes. Self-Validation: You must observe immediate gas evolution ( CO and CO2 ). This confirms the active formation of the chlorodimethylsulfonium intermediate. Stir for 15 minutes.
-
Substrate Addition: Dissolve 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in DCM (10 mL) and add it dropwise to the reaction mixture over 10 minutes. Stir at -78 °C for 45 minutes.
-
Elimination (Validation Step 2): Add Et3N dropwise. Self-Validation: A dense, white precipitate of triethylamine hydrochloride ( Et3N⋅HCl ) will form instantly. This visual cue confirms the successful deprotonation of the alkoxysulfonium ylide and the formation of the C=O double bond.
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with distilled water (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with saturated aqueous NH4Cl , followed by brine.
-
Purification: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford the acylsilane as a pale yellow oil.
Protocol 2: Radical Brook Rearrangement via LTA Oxidation
This protocol leverages Lead(IV) tetraacetate to generate an alkoxyl radical, triggering a Brook rearrangement that is trapped to form a mixed acetyl-silyl acetal.
Reagents:
-
1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv, 2.0 mmol)
-
Lead tetraacetate (LTA) (1.2 equiv, 2.4 mmol)
-
Anhydrous Benzene or Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 25 mL flask under argon, dissolve the α -hydroxysilane in anhydrous benzene (10 mL).
-
Radical Initiation (Validation Step 1): Add LTA in one portion at room temperature. Self-Validation: The solution will immediately turn a distinct yellow/orange color, characteristic of active Pb(IV) complexes in solution.
-
Rearrangement & Trapping: Stir the reaction vigorously at room temperature. The LTA reacts with the hydroxyl group to form a Pb(IV) alkoxide, which undergoes homolytic cleavage. The resulting alkoxyl radical undergoes a rapid 1,2-Brook rearrangement to the α -silyloxy carbon radical, which is subsequently oxidized and trapped by an acetate ligand.
-
Reaction Completion (Validation Step 2): Monitor the reaction visually and via TLC. Self-Validation: The reaction is complete when the yellow color dissipates and a heavy white precipitate of Lead(II) acetate ( Pb(OAc)2 ) settles at the bottom of the flask (typically 2–4 hours).
-
Workup: Filter the suspension through a short pad of Celite to remove the Pb(OAc)2 salts. Wash the Celite pad with diethyl ether (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography (Silica gel, 90:10 Hexanes:Ethyl Acetate) to isolate 1-(tert-butyldimethylsilyloxy)butyl acetate.
References
-
Zhang, H.-J., Priebbenow, D. L., & Bolm, C. "Acylsilanes: valuable organosilicon reagents in organic synthesis." RSC Advances, 2013, 3, 25822-25844. URL:[Link]
-
Paredes, M. D., & Alonso, R. "On the Radical Brook Rearrangement. Reactivity of α-Silyl Alcohols, α-Silyl Alcohol Nitrite Esters, and β-Haloacylsilanes under Radical-Forming Conditions." Journal of Organic Chemistry, 2000, 65(8), 2292–2304. URL:[Link]
-
Marsden, S. P., Deeth, R. J., Lenden, P., & Ingate, S. T. "Total synthesis of the indolizidine alkaloid tashiromine." Beilstein Journal of Organic Chemistry, 2008, 4(16). URL:[Link]
protocol for silylation using 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Application Note: O-Silylation of the Sterically Hindered α -Hydroxysilane 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Introduction & Strategic Rationale
In complex Active Pharmaceutical Ingredient (API) synthesis, the protection of hydroxyl groups is a foundational operation. While standard primary and secondary alcohols are readily protected using tert-butyldimethylsilyl chloride (TBS-Cl), extreme steric environments demand a more aggressive electrophilic approach. This application note details the protocol for the O-silylation of 1-[tert-butyl(dimethyl)silyl]butan-1-ol .
Because this specific substrate is an α -hydroxysilane—meaning it already possesses a bulky TBS group directly adjacent to the hydroxyl moiety on the C1 carbon—the trajectory for an incoming silylating agent is severely restricted. Standard protocols relying on TBS-Cl and imidazole fail to achieve meaningful conversion due to these kinetic limitations ([1]). To overcome this massive steric shielding, this protocol employs tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) paired with the non-nucleophilic base 2,6-lutidine .
Mechanistic Causality: Reagent Selection
The choice of reagents is dictated by the activation energy required for substitution at the silicon center:
-
The Electrophile (TBS-OTf): The triflate anion ( CF3SO3− ) is an exceptional leaving group, rendering the silicon atom in TBS-OTf highly electrophilic. This allows the reaction to proceed via a looser, earlier transition state, which is critical when the nucleophile is sterically encumbered ().
-
The Base (2,6-Lutidine): In standard silylations, bases like imidazole act as nucleophilic catalysts to overcome the inherently slow reaction rates of TBS-Cl[1]. However, with highly reactive triflates, nucleophilic bases can form stable, unreactive salts. 2,6-Lutidine is sterically hindered around its nitrogen atom; it cannot attack the silicon center but is sufficiently basic to scavenge the triflic acid byproduct, preventing acid-catalyzed desilylation of the substrate ().
Mechanistic pathway of O-silylation using TBS-OTf and 2,6-lutidine for hindered alcohols.
Quantitative Comparison of Silylating Agents
To contextualize the reagent selection for drug development professionals, Table 1 summarizes the reactivity profiles of common silylating systems.
| Silylating Agent | Leaving Group | Relative Reactivity | Optimal Base | Substrate Scope |
| TBS-Cl | Chloride ( Cl− ) | Low-Moderate | Imidazole, DMAP | Primary and unhindered secondary alcohols |
| TBS-OTf | Triflate ( CF3SO3− ) | Extremely High | 2,6-Lutidine | Hindered secondary/tertiary alcohols, α -hydroxysilanes |
| TMS-Cl | Chloride ( Cl− ) | High | Triethylamine | General alcohols (produces highly labile ethers) |
| TIPS-OTf | Triflate ( CF3SO3− ) | High | 2,6-Lutidine | Hindered alcohols requiring robust downstream stability |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system. The use of strict anhydrous conditions is critical, as TBS-OTf reacts violently with moisture to form hexamethyldisiloxane (HMDS) and triflic acid.
Materials & Reagents
-
Substrate: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv, 10 mmol, 2.44 g)
-
Reagent: TBS-OTf (1.5 equiv, 15 mmol, 3.45 mL)
-
Base: 2,6-Lutidine (2.0 equiv, 20 mmol, 2.33 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
-
Quench: Saturated aqueous NaHCO3
Step-by-Step Methodology
-
Preparation & System Purge: Flame-dry a 100 mL two-neck round-bottom flask under vacuum, then backfill with Argon. Repeat this cycle three times. Causality: Trace water will rapidly hydrolyze TBS-OTf, generating triflic acid which can cleave existing silyl groups.
-
Dissolution: Dissolve the 1-[tert-butyl(dimethyl)silyl]butan-1-ol (2.44 g) in 50 mL of anhydrous DCM under Argon.
-
Base Addition: Add 2,6-lutidine (2.33 mL) via syringe. Stir for 5 minutes at room temperature to ensure complete homogeneity.
-
Cryogenic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reaction between TBS-OTf and the alcohol is highly exothermic; cooling prevents thermal degradation and side reactions.
-
Silylation: Add TBS-OTf (3.45 mL) dropwise over 10 minutes. Observe for the cessation of fuming, which validates the consumption of the highly reactive triflate.
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Validation: The fully protected product will migrate significantly higher ( Rf ~0.8) than the starting material ( Rf ~0.3). Because the product lacks a UV chromophore, visualize the TLC plate using a Cerium Ammonium Molybdate (CAM) stain followed by heating.
-
Quenching: Once TLC indicates complete conversion, cool the flask back to 0 °C and quench slowly with 20 mL of saturated aqueous NaHCO3 . Causality: The mild base neutralizes any residual triflic acid and destroys unreacted TBS-OTf, locking the product in its stable ether form, as TBS ethers are stable to aqueous base but labile under acidic conditions ([1]).
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (100% Hexanes to 98:2 Hexanes/EtOAc) to yield the pure α -silyl silyl ether.
Step-by-step experimental workflow for the O-silylation of hindered alpha-hydroxysilanes.
Analytical Characterization & Troubleshooting
-
NMR Signatures: In 1H NMR, the successful addition of the second TBS group will be evidenced by two distinct tert-butyl singlets (~0.9 ppm, 9H each) and four distinct methyl singlets attached to silicon (~0.0-0.1 ppm, 3H each).
-
Troubleshooting Incomplete Conversion: If TLC indicates unreacted starting material after 2 hours, the DCM may not have been strictly anhydrous. Do not simply add more TBS-OTf to the ongoing reaction, as the accumulated triflic acid from hydrolysis will stall the process and potentially degrade the substrate. Instead, perform a micro-workup, re-dry the isolated intermediate, and resubject it to fresh reagents. For further details on selective silyl stability and deprotection, refer to .
References
-
Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives , Journal of the American Chemical Society (Corey, E. J., & Venkateswarlu, A., 1972). URL:[Link]
-
Studies with trialkylsilyltriflates: new syntheses and applications , Tetrahedron Letters (Corey, E. J., Cho, H., Rücker, C., & Hua, D. H., 1981). URL:[Link]
-
tert-Butyldimethylsilyl Ethers , Organic Chemistry Portal (n.d.). URL:[Link]
-
Greene's Protective Groups in Organic Synthesis , John Wiley & Sons (Wuts, P. G. M., & Greene, T. W., 2006). URL:[Link]
applications of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in natural product synthesis
Application Note: Strategic Utility of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in Complex Natural Product Synthesis
Executive Summary
In the landscape of complex natural product synthesis, the ability to orchestrate multi-bond forming cascades with high stereochemical fidelity is paramount. 1-[tert-Butyl(dimethyl)silyl]butan-1-ol —a versatile α-hydroxysilane—has emerged as a powerful linchpin in these endeavors. By exploiting the unique electronic properties of the silicon-carbon bond, this specific building block serves as a dual-threat intermediate: it can be oxidized to generate reactive acylsilanes, or it can be subjected to base-mediated [1,2]-Brook rearrangements to yield highly nucleophilic α-silyloxy carbanions.
This technical guide details the mechanistic causality, experimental protocols, and strategic applications of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, providing drug development professionals and synthetic chemists with field-proven methodologies for late-stage functionalization and core assembly.
Mechanistic Causality: Why the TBS Group Matters
The choice of the tert-butyldimethylsilyl (TBS) group in 1-[TBS]butan-1-ol is not arbitrary; it is a calculated kinetic control element. In the context of Anion Relay Chemistry (ARC) and Brook rearrangements, trimethylsilyl (TMS) derivatives undergo rapid, often uncontrollable [1,2]-silyl migrations even at cryogenic temperatures (-78 °C).
Conversely, the steric bulk of the TBS group imposes a kinetic barrier. When 1-[TBS]butan-1-ol is deprotonated at -78 °C, the resulting alkoxide is perfectly stable. The [1,2]-silyl migration—driven by the thermodynamic preference for the stronger Si–O bond (approx. 110 kcal/mol) over the Si–C bond (approx. 76 kcal/mol)—only initiates when the reaction is deliberately warmed to 0 °C [1]. This allows the researcher to fully form the alkoxide intermediate without premature rearrangement, ensuring a synchronized and high-yielding carbanion generation.
Pathway A: Oxidation to Acylsilanes for Radical Cascades
Oxidation of 1-[TBS]butan-1-ol yields butyryl-TBS, an acylsilane. Acylsilanes are exceptional aldehyde equivalents that exhibit reversed polarity (umpolung) under specific conditions. Recently, photoredox catalysis has unlocked the ability to generate silyloxyalkyl radicals from acylsilanes via Energy Transfer (EnT) or Single-Electron Transfer (SET). This radical intermediate readily undergoes intramolecular cyclizations to construct the polycyclic ether cores ubiquitous in marine natural products [2, 3].
Fig 1: Workflow for the conversion of 1-[TBS]butan-1-ol to acylsilanes and subsequent radical cyclization.
Protocol 1: Mild Oxidation to Butyryl-TBS (Acylsilane)
When oxidizing 1-[TBS]butan-1-ol, Dess-Martin Periodinane (DMP) is the reagent of choice. While Swern oxidation is cost-effective, the generation of dimethyl sulfide byproducts can poison transition-metal catalysts used in downstream steps. DMP provides a clean, self-validating reaction profile [4].
Reagents:
-
1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv, 5.0 mmol)
-
Dess-Martin Periodinane (1.2 equiv, 6.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂, 0.2 M)
-
Saturated aqueous NaHCO₃ / Na₂S₂O₃ (1:1 v/v)
Step-by-Step Methodology:
-
Initiation: Dissolve 1-[TBS]butan-1-ol in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: Add DMP portion-wise over 5 minutes. The solution will transition from clear to slightly cloudy as the iodine(III) byproduct precipitates.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). Since silanes lack strong UV chromophores, visualize using a CAM (Cerium Ammonium Molybdate) stain. The product acylsilane runs at a higher Rf than the polar starting alcohol. The reaction is complete when the lower Rf spot is entirely consumed.
-
Quench & Workup: Pour the reaction into a vigorously stirring 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir for 30 minutes until the organic layer is completely clear (validating the destruction of excess DMP). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on silica gel yields the pure acylsilane.
Pathway B: The [1,2]-Brook Rearrangement & Anion Relay
The [1,2]-Brook rearrangement of 1-[TBS]butan-1-ol generates a highly reactive α-silyloxy carbanion. This intermediate acts as a nucleophilic propyl-transfer reagent, allowing for the rapid assembly of contiguous stereocenters when trapped by aldehydes, ketones, or epoxides [1].
Fig 2: Mechanism of the [1,2]-Brook rearrangement generating a nucleophilic α-silyloxy carbanion.
Protocol 2: Carbanion Generation and Electrophilic Trapping
Reagents:
-
1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv, 2.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 2.1 mmol)
-
Electrophile (e.g., Benzaldehyde) (1.2 equiv, 2.4 mmol)
-
Anhydrous Tetrahydrofuran (THF, 0.1 M)
Step-by-Step Methodology:
-
Alkoxide Formation: Dissolve the α-hydroxysilane in anhydrous THF under argon. Cool to -78 °C. Dropwise add n-BuLi. Stir for 30 minutes at -78 °C to ensure complete deprotonation without premature rearrangement.
-
Silyl Migration: Remove the dry-ice bath and replace it with an ice-water bath (0 °C). Stir for 45 minutes.
-
Self-Validation Checkpoint: The successful [1,2]-Brook rearrangement is often marked by a subtle color change (faint yellowing) as the carbanion forms. Optional: Quench a 0.1 mL aliquot with D₂O and analyze via crude ¹H NMR. >95% deuterium incorporation at the α-position validates carbanion generation before committing the precious electrophile.
-
Electrophile Trapping: Re-cool the reaction to -78 °C. Add the electrophile (e.g., benzaldehyde) dropwise. Slowly warm the reaction to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Quantitative Data & Reaction Parameters
To facilitate experimental design, the following table summarizes the optimized parameters and expected yields for the primary transformations of 1-[TBS]butan-1-ol.
| Transformation | Reagents / Catalysts | Temp Profile (°C) | Time (h) | Yield (%) | Application in Target Synthesis |
| Oxidation to Acylsilane | DMP, CH₂Cl₂ | 0 → 25 | 2.0 | 88–92 | Precursor for cross-benzoin reactions & radical cascades. |
| Oxidation to Acylsilane | Swern ((COCl)₂, DMSO, Et₃N) | -78 → 25 | 3.0 | 78–85 | Scalable acylsilane generation (non-catalyst sensitive routes). |
| [1,2]-Brook Rearrangement | n-BuLi, THF, then R-CHO | -78 → 0 → 25 | 4.0 | 75–88 | C–C bond formation; Anion Relay Chemistry (ARC) linchpin. |
| Radical Brook Cyclization | Ir(ppy)₃, Blue LED | 25 | 12.0 | 65–80 | Synthesis of complex polycyclic ether cores. |
| Peterson Olefination (Z) | KH, THF | 0 → 25 | 2.0 | 80–90 | Stereoselective Z-alkene formation via syn-elimination. |
| Peterson Olefination (E) | BF₃·OEt₂, CH₂Cl₂ | -78 → 25 | 1.0 | 85–95 | Stereoselective E-alkene formation via anti-elimination. |
References
- Evolution of the Anion Relay Chemistry: Construction of Architecturally Complex N
- Acylsilanes and Their Applications in Organic Chemistry. Journal of the Brazilian Chemical Society. URL: [2]
- Radical Brook Rearrangement: Concept and Recent Developments.
- Synthesis of Acylsilanes via Nickel-Catalyzed Reactions of α-Hydroxyallylsilanes. Organic Letters. URL: [4]
experimental procedure for reactions involving 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Advanced Protocols for the Synthesis and Functionalization of α -Hydroxysilanes: A Case Study on 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Executive Summary
The compound 1-[tert-butyl(dimethyl)silyl]butan-1-ol belongs to a highly versatile class of organosilicon compounds known as α -hydroxysilanes. In modern synthetic organic chemistry and drug development, these motifs serve as critical linchpins. They function as direct precursors to acylsilanes (sterically hindered, polarity-reversed aldehyde equivalents) and as substrates for the [1,2]-Brook rearrangement, enabling the generation of highly reactive siloxy carbanions.
This application note provides a comprehensive, self-validating procedural guide for the synthesis of 1-[tert-butyl(dimethyl)silyl]butan-1-ol, its controlled oxidation to the corresponding acylsilane, and its base-promoted skeletal rearrangement.
Mechanistic Pathways & Workflow
The synthetic utility of 1-[tert-butyl(dimethyl)silyl]butan-1-ol is defined by its divergent reactivity profiles. Oxidation must be carefully controlled to prevent Si–C bond cleavage, while base treatment leverages the thermodynamic sink of the Si–O bond to drive carbon-to-oxygen silyl migration.
Figure 1: Synthetic workflow and divergent reactivity of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
Experimental Protocols
Protocol A: Synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Causality & Design: The α -hydroxysilane is synthesized via the nucleophilic addition of tert-butyldimethylsilyllithium (TBS-Li) to butanal. Because silyllithium reagents are highly nucleophilic but also strongly basic, the reaction must be maintained at cryogenic temperatures (-78 °C) to suppress enolization of the aliphatic aldehyde.
Step-by-Step Procedure:
-
Preparation of Silyllithium: In a flame-dried Schlenk flask under argon, prepare TBS-Li (12.0 mmol, 1.2 eq) in anhydrous THF (20 mL) by stirring TBS-Cl with lithium metal dispersion at 0 °C for 4 hours, or via transmetalation of the corresponding silylstannane with n-BuLi.
-
Cryogenic Addition: Cool the deep-red TBS-Li solution to -78 °C using a dry ice/acetone bath.
-
Electrophile Introduction: Add freshly distilled butanal (10.0 mmol, 1.0 eq) dropwise over 15 minutes.
-
Validation & Quenching: Stir the mixture at -78 °C for 2 hours. Self-Validation: Reaction completion is confirmed by TLC (10% EtOAc/Hexanes); the UV-inactive butanal spot (visualized by KMnO4) disappears, replaced by a less polar, strongly anisaldehyde-active spot. Quench cold with saturated aqueous NH4Cl (10 mL).
-
Isolation: Warm to room temperature, extract with diethyl ether (3 × 20 mL), wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 5% EtOAc in hexanes) to yield the product as a colorless oil.
Protocol B: Mild Oxidation to Acylsilane
Causality & Design: Acylsilanes are highly valuable as sterically hindered aldehyde equivalents. However, standard oxidation conditions (e.g., KMnO4, chromic acid) often induce competitive Si–C bond cleavage or over-oxidation to carboxylic acids[1]. To preserve the integrity of the silyl moiety, extremely mild conditions such as Dess-Martin Periodinane (DMP) or Swern oxidation are strictly required[1].
Step-by-Step Procedure:
-
Setup: Dissolve 1-[tert-butyl(dimethyl)silyl]butan-1-ol (5.0 mmol, 1.0 eq) in anhydrous CH2Cl2 (25 mL) and cool to 0 °C.
-
Buffering: Add solid NaHCO3 (10.0 mmol, 2.0 eq). The buffer prevents acid-catalyzed desilylation or rearrangement during the oxidation.
-
Oxidation: Add Dess-Martin Periodinane (7.5 mmol, 1.5 eq) in one portion.
-
Validation: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction visually validates itself as the initially clear solution becomes milky white due to the precipitation of iodine(III) byproducts.
-
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3 (20 mL). Stir vigorously until the organic layer is clear. Extract with CH2Cl2, dry over Na2SO4, and concentrate.
Protocol C: [1,2]-Brook Rearrangement and Electrophilic Trapping
Causality & Design: The [1,2]-Brook rearrangement is driven by thermodynamics: the formation of a strong Si–O bond (~136 kcal/mol) easily overcomes the cleavage of the weaker Si–C bond (~76 kcal/mol)[2]. Deprotonation yields an alkoxide that rapidly undergoes silyl migration, generating a highly nucleophilic α -siloxy carbanion.
Step-by-Step Procedure:
-
Deprotonation: Dissolve 1-[tert-butyl(dimethyl)silyl]butan-1-ol (3.0 mmol, 1.0 eq) in anhydrous THF (15 mL) and cool to -78 °C.
-
Rearrangement: Add n-BuLi (2.5 M in hexanes, 3.3 mmol, 1.1 eq) dropwise. Stir at -78 °C for 30 minutes to ensure complete alkoxide formation and subsequent [1,2]-silyl migration.
-
Analytical Check: The generation of the siloxy carbanion can be validated by quenching a 0.1 mL aliquot with D2O; >95% deuterium incorporation at the α -position via 1H NMR confirms successful rearrangement.
-
-
Trapping: Add iodomethane (4.5 mmol, 1.5 eq) dropwise.
-
Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify by chromatography to isolate the functionalized silyl ether.
Quantitative Data & Analytical Benchmarks
To ensure high reproducibility, the following analytical benchmarks should be used to verify the identity and purity of the compounds at each stage of the workflow.
| Compound | Appearance | Expected Yield | Key 1H NMR (CDCl3) | Key 13C NMR (CDCl3) |
| 1-[tert-Butyl(dimethyl)silyl]butan-1-ol | Colorless oil | 75–85% | 3.45 ppm (dd, 1H, CH-Si) | 65.2 ppm (CH-OH) |
| 1-[tert-Butyl(dimethyl)silyl]butan-1-one | Yellowish oil | 80–90% | 2.55 ppm (t, 2H, CH2-C=O) | 245.8 ppm (C=O)* |
| 1-Methoxy-1-[TBS-oxy]butane (Trapped) | Colorless oil | 70–80% | 3.28 ppm (s, 3H, OCH3) | 82.4 ppm (CH-O) |
*Note: The carbonyl carbon of the acylsilane resonates extremely downfield (>240 ppm) due to the strong deshielding and stereoelectronic effects of the adjacent electropositive silicon atom.
References
- Acylsilanes and their applications in organic chemistry. SciELO (Journal of the Brazilian Chemical Society).
- New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems.
Application Note: Large-Scale Synthesis and Utilization of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol as a Key Pharmaceutical Intermediate
Introduction: The Strategic Role of Silyl Ethers in Drug Development
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, protecting groups are indispensable tools for masking reactive functional groups.[1] Among these, silyl ethers are preeminent due to their ease of installation, robust stability across a wide range of reaction conditions, and the numerous selective methods available for their cleavage.[2][3] The stability of the silicon-oxygen bond can be precisely tuned by altering the steric bulk of the substituents on the silicon atom, a feature that medicinal chemists exploit for creating sophisticated molecular architectures.[3][4]
The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, is one of the most widely used hydroxyl protecting groups.[5][6] Its stability is approximately 10⁴ times greater than the trimethylsilyl (TMS) group, offering resilience to many non-acidic or non-fluoride reaction conditions, yet it can be removed cleanly when desired.[5]
1-[tert-Butyl(dimethyl)silyl]butan-1-ol, also known as 4-(tert-butyldimethylsilyloxy)-1-butanol, is a prime example of a strategically protected bifunctional molecule. By masking one of the two primary hydroxyl groups of 1,4-butanediol, it unlocks a pathway for selective modification of the remaining free hydroxyl group. This intermediate is a crucial precursor in the synthesis of several important therapeutic agents, including the anticoagulant Beraprost Sodium, ROCK kinase inhibitors, and indoleamine 2,3-dioxygenase (IDO) enzyme activity modulators.[7][8] This guide provides the necessary protocols and field-proven insights for its successful large-scale production.
Synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol: A Scalable Protocol
The core of the synthesis lies in the selective mono-silylation of a symmetric diol. The primary challenge on a large scale is minimizing the formation of the double-protected by-product, 1,4-bis(tert-butyldimethylsilyloxy)butane, which can be difficult to separate due to a close boiling point.[7] This protocol is optimized to favor the mono-silylated product through stoichiometric control and controlled addition.
Reaction Principle & Mechanism
The reaction proceeds via nucleophilic attack of a hydroxyl group from 1,4-butanediol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is catalyzed by a base, typically imidazole, which activates the TBDMSCl by forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[5]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Application of 4-(tert-butyldimethylsilyl)oxo-1-butanol [en.highfine.com]
- 8. chemimpex.com [chemimpex.com]
reaction conditions for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Application Note: Synthesis and Reaction Conditions for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Executive Summary
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a highly versatile α -hydroxysilane. Unlike standard silyl ethers where the silicon atom is bonded to an oxygen atom, α -hydroxysilanes feature a direct carbon-silicon bond at the carbinol carbon. These compounds serve as critical intermediates in advanced organic synthesis, functioning as acyl anion equivalents, precursors to stereoselective Brook rearrangements, and radical chain reaction substrates. This application note details the optimized reaction conditions, mechanistic causality, and validated protocols for synthesizing 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
Mechanistic Causality & Synthetic Strategies
The synthesis of α -hydroxysilanes demands strict control over reaction conditions due to their inherent thermodynamic instability relative to their silyl ether isomers. The driving force for the 1,2-silyl migration from carbon to oxygen (the Brook rearrangement) is the formation of a strong Si–O bond (120–130 kcal/mol) compared to the weaker C–Si bond (75–85 kcal/mol) [1].
Strategy A: Nucleophilic Silylation of Butanal The direct addition of tert-butyldimethylsilyllithium (TBSLi) to butanal (butyraldehyde) is a rapid and efficient method. However, the resulting lithium alkoxide intermediate is highly susceptible to the Brook rearrangement. To suppress this, the reaction must be strictly maintained at -78 °C, and the quenching step with a proton source (e.g., saturated NH₄Cl) must occur at this cryogenic temperature before any warming is permitted [3].
Strategy B: Reduction of Acylsilanes An alternative, milder approach involves the reduction of an acylsilane (butanoyl-tert-butyldimethylsilane). Acylsilanes can be prepared via transition-metal-catalyzed cross-coupling of thiol esters with silylzinc reagents [2]. The subsequent reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds smoothly at 0 °C to room temperature without the risk of base-catalyzed rearrangement, as the reaction conditions do not generate a long-lived alkoxide species in the presence of strong bases.
Visualizing the Synthetic Pathways
Figure 1: Synthetic pathways to 1-[tert-Butyl(dimethyl)silyl]butan-1-ol and the Brook rearrangement.
Experimental Protocols
Protocol A: In Situ Generation of tert-Butyldimethylsilyllithium (TBSLi) Causality Check: Silyllithium reagents are highly sensitive to moisture and oxygen. Lithium dispersion is preferred over wire to maximize surface area for the single-electron transfer reduction of the Si-Cl bond.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add finely cut lithium wire or lithium dispersion (3.0 equiv, 30 mmol) to anhydrous THF (20 mL).
-
Activation: Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve tert-butyldimethylsilyl chloride (TBSCl) (1.0 equiv, 10 mmol) in anhydrous THF (5 mL) and add dropwise to the lithium suspension over 15 minutes.
-
Maturation: Stir the mixture at 0 °C for 4-6 hours. The solution will turn deep red/brown, indicating the successful formation of TBSLi. Note: Do not allow the temperature to exceed 0 °C, as TBSLi can cleave THF.
Protocol B: Nucleophilic Addition to Butanal Causality Check: The order of addition is critical. Adding the aldehyde to the silyllithium ensures the nucleophile is always in excess, minimizing aldol condensation of the aldehyde.
-
Cooling: Cool the freshly prepared TBSLi solution (10 mmol in THF) to -78 °C using a dry ice/acetone bath.
-
Reaction: Dissolve freshly distilled butanal (0.9 equiv, 9.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise down the side of the flask to the TBSLi solution over 20 minutes.
-
Stirring: Maintain the reaction at -78 °C for 2 hours to ensure complete conversion.
-
Cryogenic Quenching (Critical Step): While strictly maintaining the -78 °C temperature, rapidly inject 10 mL of saturated aqueous NH₄Cl solution. Failure to quench at -78 °C will result in the alkoxide undergoing a Brook rearrangement to the silyl ether.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate 95:5) to yield 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
Protocol C: Alternative Synthesis via Acylsilane Reduction Causality Check: This protocol circumvents the use of highly reactive silyllithium and eliminates the risk of Brook rearrangement during the carbon-carbon bond formation stage.
-
Reaction Setup: Dissolve butanoyl-tert-butyldimethylsilane (1.0 equiv, 5 mmol) in a 1:1 mixture of methanol and THF (15 mL).
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 equiv, 7.5 mmol) in small portions over 10 minutes.
-
Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor completion via TLC (typically 2-3 hours).
-
Quenching: Carefully quench the excess NaBH₄ by adding water (10 mL) dropwise.
-
Extraction: Remove organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate to afford the pure α -hydroxysilane.
Quantitative Data Presentation
The following table summarizes the comparative metrics for the two primary synthetic routes for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
| Synthetic Route | Reagents | Operating Temperature | Reaction Time | Typical Yield | Brook Rearrangement Risk |
| Nucleophilic Silylation | TBSLi + Butanal | -78 °C | 2 - 3 hours | 75 - 82% | High (if warmed before quench) |
| Acylsilane Reduction | Acylsilane + NaBH₄ | 0 °C to 25 °C | 3 - 4 hours | 88 - 95% | Low (mild conditions) |
References
- Source: National Center for Biotechnology Information (PMC)
- Source: Chemistry Letters (Oxford University Press)
- Title: Radical-mediated 1,2-Brook rearrangements Source: ResearchGate URL
purification techniques for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol derivatives
In modern organic synthesis and drug development, the tert-butyldimethylsilyl (TBS) group is a cornerstone for the protection of primary and secondary alcohols ()[1]. The nomenclature "1-[tert-Butyl(dimethyl)silyl]butan-1-ol derivatives" primarily refers to O-silylated butan-1-ol frameworks (i.e., 1-(TBS-oxy)butane derivatives), though it can occasionally denote rare carbon-bound alpha-hydroxysilanes. These derivatives are ubiquitous intermediates because the TBS group dramatically increases the lipophilicity of the molecule while masking the reactive hydroxyl moiety.
However, the purification of these derivatives requires precise chromatographic control. While the TBS group is roughly 104 times more stable to hydrolysis than its trimethylsilyl (TMS) counterpart ()[2], it remains susceptible to cleavage under specific conditions. This application note details the causality behind these vulnerabilities and provides self-validating protocols for the flawless isolation of TBS-protected butanol derivatives.
Part 1: The Causality of TBS Stability and Purification Constraints
The robustness of the TBS ether stems from the severe steric shielding provided by the tert-butyl group against nucleophilic attack at the silicon atom. This makes the Si-O bond highly resistant to basic conditions (up to pH 12) and mild nucleophiles.
Conversely, the oxygen atom of the silyl ether retains sufficient Lewis basicity to be protonated by Brønsted acids. Standard unmodified silica gel contains surface silanol groups with a pKa of ~4.5. When a 1-TBS-butanol derivative is subjected to prolonged normal-phase chromatography, these acidic silanols can protonate the ether oxygen, facilitating nucleophilic attack by ambient moisture and leading to premature desilylation ()[3]. Furthermore, the silicon atom is highly oxophilic and fluorophilic. Exposure to any fluoride source (e.g., TBAF) during workup or from contaminated glassware will rapidly form a pentacoordinate silicon intermediate, irreversibly cleaving the protecting group[4].
Part 2: Quantitative Data & Solvent Selection
To prevent degradation, the chromatographic system must be tailored to the specific polarity and stability profile of the derivative. Table 1 summarizes the physicochemical shifts upon silylation and the optimal conditions for purification.
Table 1: Physicochemical and Chromatographic Profiles of Butan-1-ol Derivatives
| Derivative Type | Polarity (vs. Butanol) | Recommended Stationary Phase | Optimal Solvent System | Stability (pH range) |
| Unprotected Butan-1-ol | High | Standard Silica Gel (Unbuffered) | Hexane / EtOAc (1:1) | 1 - 14 |
| 1-(TBS-oxy)butane (Aliphatic) | Low | Et 3 N-treated Silica Gel (1% v/v) | Hexane / EtOAc (95:5) | 4 - 12 |
| Substituted 1-(TBS-oxy)butane (e.g., polar heterocyclic) | Medium | Reverse-Phase C18 (Neutral) | Water / MeCN (Buffered) | 6 - 12 |
| Alpha-silyl butan-1-ol (C-Si bond) | Medium | Standard Silica Gel | Hexane / EtOAc (8:2) | 2 - 12 |
Part 3: Experimental Protocols
Protocol A: Buffered Normal-Phase Flash Chromatography
Causality: Standard silica gel is acidic enough to catalyze the hydrolysis of the Si-O bond during purification. Pre-treating the column with 1% Triethylamine (Et 3 N) neutralizes these acidic silanol sites, ensuring the TBS group remains intact throughout the run.
-
Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 95:5 v/v) containing 1% (v/v) Triethylamine (Et 3 N).
-
Column Packing: Slurry pack the silica gel (230-400 mesh) using the Et 3 N-spiked solvent. Flush with 2-3 column volumes to fully deactivate the silanol groups.
-
Sample Loading: Dissolve the crude 1-[tert-Butyl(dimethyl)silyl]butan-1-ol derivative in a minimum volume of the initial mobile phase. Apply evenly to the column head.
-
Elution: Elute using a mild gradient (e.g., 100% Hexane to 90:10 Hexane/EtOAc). Monitor fractions via TLC. Note: Aliphatic TBS ethers lack UV chromophores; use phosphomolybdic acid (PMA) or KMnO 4 stains for visualization.
-
Self-Validation Checkpoint: Co-spot the collected fractions against the crude starting material on a TLC plate. The purified TBS ether will exhibit a significantly higher Rf value than the unprotected butanol. A single, distinct spot confirms that no on-column degradation (which would appear as streaking or a lower Rf alcohol spot) has occurred. Evaporate under reduced pressure at <30 °C to prevent thermal degradation.
Protocol B: Reverse-Phase Preparative HPLC (Neutral Conditions)
Causality: For highly functionalized butanol derivatives (e.g., containing basic amines), normal-phase chromatography may result in peak tailing. Reverse-Phase HPLC (RP-HPLC) allows for high-resolution separation, but standard acidic modifiers (like 0.1% TFA, pH ~2.0) will rapidly cleave the TBS group. Substituting TFA with 10 mM Ammonium Bicarbonate maintains a mildly basic pH (~7.8), preserving the silyl ether.
-
Mobile Phase Setup: Use LC-MS grade Water (Solvent A) and Acetonitrile (Solvent B). Buffer Solvent A with 10 mM Ammonium Bicarbonate (pH ~7.8). Do not use Formic Acid or TFA.
-
Column Selection: Utilize a C18 stationary phase (e.g., 5 µm, 150 x 21.2 mm).
-
Gradient Elution: Initiate at 40% B, ramping to 95% B over 20 minutes. The high lipophilicity of the TBS group ensures strong retention on the C18 phase.
-
Self-Validation Checkpoint: Because aliphatic TBS ethers lack a UV chromophore, UV detection at 254 nm is blind to the product. Using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) ensures accurate fraction collection based on mass rather than UV absorbance.
-
Isolation: Lyophilize the collected fractions immediately. Post-lyophilization weighing and MS confirmation validate the integrity and yield of the isolated derivative.
Part 4: Workflows & Mechanistic Pathways
Caption: Workflow for selecting the optimal purification strategy for TBS-protected butanol derivatives.
Caption: Mechanistic pathways of TBS cleavage to avoid during the purification of silylated derivatives.
References
-
Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives Source: Journal of the American Chemical Society (1972) URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: Wiley-Interscience (2006) URL: [Link]
-
Title: Symmetrical alkoxysilyl ethers. A new class of alcohol-protecting groups Source: The Journal of Organic Chemistry (1988) URL: [Link]
Sources
1-[tert-Butyl(dimethyl)silyl]butan-1-ol as a synthetic intermediate
Application Note: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol as a Versatile α -Hydroxysilane Intermediate in Complex Synthesis
Executive Summary
In advanced organic synthesis, the strategic deployment of silicon-containing intermediates allows for transformations that are otherwise thermodynamically or kinetically inaccessible. 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a highly versatile α -hydroxysilane building block. Unlike standard silyl ethers where silicon is bonded to oxygen, this compound features a direct silicon-carbon bond at the carbinol center. This unique structural motif serves as a critical divergence point in synthetic pathways, acting primarily as a precursor for highly reactive acylsilanes and as a substrate for the base-promoted [1,2]-Brook rearrangement.
This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic rationales, and self-validating protocols to effectively utilize this intermediate.
Mechanistic Grounding & Reactivity Profile
The synthetic utility of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is governed by the distinct electronic properties of the silicon atom and the relative bond dissociation energies of silicon-heteroatom bonds.
-
Oxidation to Acylsilanes: The oxidation of the secondary alcohol yields 1-(tert-butyldimethylsilyl)butan-1-one. Acylsilanes are uniquely reactive electrophiles due to the σ−π∗ hyperconjugation (the β -silicon effect) which lowers the LUMO of the carbonyl group. In complex total syntheses, such as the construction of the indolizidine alkaloid tashiromine, α -hydroxysilanes have been documented to undergo targeted isomerization and oxidation into acylsilanes under specific catalytic conditions[1].
-
The [1,2]-Brook Rearrangement: Treatment of the α -hydroxysilane with a strong base triggers the migration of the bulky tert-butyldimethylsilyl (TBS) group from carbon to oxygen. The thermodynamic driving force for this rearrangement is the formation of an exceptionally strong Si–O bond ( ∼ 110 kcal/mol) at the expense of a weaker Si–C bond ( ∼ 76 kcal/mol). This migration generates an α -silyloxy carbanion, a powerful nucleophile conceptually related to the reactive intermediates utilized in the Peterson olefination[2].
Divergent synthetic pathways of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that successful execution of these reactions requires strict adherence to anhydrous conditions and an understanding of the underlying causality behind each reagent choice.
Protocol A: Synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Causality & Experimental Design: The direct nucleophilic addition of a silyllithium reagent to an aldehyde is the most atom-economical route to α -hydroxysilanes. TBS-Li is generated in situ and must be kept at cryogenic temperatures to prevent decomposition via homocoupling or protonation.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv) in anhydrous THF (0.2 M). Add lithium metal dispersion (2.5 equiv) at 0 °C and stir for 4 hours to generate TBS-Li.
-
Addition: Cool the dark red TBS-Li solution to -78 °C. Dropwise, add freshly distilled butanal (1.0 equiv) over 15 minutes.
-
Quench & Workup: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation Metrics:
-
TLC: The product will appear as a moderately polar spot ( Rf≈0.4 in 15% EtOAc/Hexanes), staining dark blue with phosphomolybdic acid (PMA).
-
NMR: ¹H NMR will show a highly diagnostic doublet or multiplet for the carbinol proton ( α -CH-OH) at ∼ 3.4–3.6 ppm, and a broad singlet for the OH exchangeable proton.
-
Protocol B: Oxidation to Acylsilane (1-(TBS)butan-1-one)
Causality & Experimental Design: α -Hydroxysilanes are sensitive to acidic oxidants (like Jones reagent), which can trigger Si-C bond cleavage (protodesilylation). Therefore, mild, hypervalent iodine reagents like Dess-Martin Periodinane (DMP) or Swern conditions are strictly required[1].
-
Reaction Setup: Dissolve 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.
-
Oxidation: Add DMP (1.5 equiv) and NaHCO₃ (2.0 equiv, to buffer the reaction and prevent acid-catalyzed desilylation). Warm to room temperature and stir for 2 hours.
-
Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract with CH₂Cl₂, dry, and concentrate.
-
Self-Validation Metrics:
-
IR Spectroscopy: Complete disappearance of the broad O-H stretch ( ∼ 3400 cm⁻¹) and the appearance of a distinct, low-frequency carbonyl stretch ( ∼ 1640 cm⁻¹), which is characteristic of the β -silicon effect lowering the C=O bond order.
-
¹³C NMR: The carbonyl carbon of the acylsilane will appear exceptionally downfield at ∼ 240 ppm.
-
Protocol C: Base-Promoted[1,2]-Brook Rearrangement and Trapping
Causality & Experimental Design: To harness the α -silyloxy carbanion, a strong, non-nucleophilic base is required to fully deprotonate the alcohol. n-Butyllithium (n-BuLi) is ideal as it drives the equilibrium entirely to the alkoxide, prompting the irreversible intramolecular attack of oxygen on the silicon center.
-
Deprotonation: Dissolve the α -hydroxysilane (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes.
-
Rearrangement: Warm the solution to -20 °C for 1 hour to allow the pentacoordinate silicon transition state to collapse into the α -silyloxy carbanion.
-
Electrophilic Trapping: Re-cool to -78 °C and add an electrophile (e.g., iodomethane or a secondary aldehyde, 1.5 equiv). Warm to room temperature over 2 hours.
-
Self-Validation Metrics:
-
Visual: The formation of the carbanion often presents as a pale yellow/orange hue in the THF solution.
-
TLC: The polar starting material ( Rf≈0.4 ) will be completely consumed, replaced by a highly non-polar silyl ether product ( Rf≈0.8 in 10% EtOAc/Hexanes).
-
Mechanism of the base-catalyzed [1,2]-Brook rearrangement of alpha-hydroxysilanes.
Quantitative Data Presentation
Selecting the correct oxidation method for α -hydroxysilanes is critical to prevent degradation. The table below summarizes comparative yield data and mechanistic notes for the oxidation of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol to its corresponding acylsilane.
| Oxidation Method | Reagents & Conditions | Avg. Yield (%) | Mechanistic Notes & Causality |
| Dess-Martin (DMP) | DMP, NaHCO₃, CH₂Cl₂, 0 °C to RT | 88 - 92% | Optimal. Mild, neutral conditions prevent protodesilylation. NaHCO₃ buffer is critical. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78 °C | 80 - 85% | Highly effective, but requires strict temperature control to avoid Pummerer-type side reactions. |
| Ley-Griffith (TPAP) | TPAP (cat.), NMO, CH₂Cl₂, RT | 70 - 75% | Moderate yields. Over-oxidation or cleavage can occur if reaction times are extended. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone, 0 °C | < 10% | Not Recommended. Strongly acidic conditions lead to rapid Si-C bond cleavage (desilylation). |
References
-
Peterson, D. J. "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry, 1968. Available at:[Link]
-
Marsden, S. P., et al. "Total synthesis of the indolizidine alkaloid tashiromine." Beilstein Journal of Organic Chemistry, 2008. Available at:[Link]
Technical Support Center: Yield Optimization for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol Synthesis
Welcome to the Advanced Organosilicon Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with synthesizing α -hydroxysilanes.
Note: Due to IUPAC naming complexities, researchers often use this name when they actually mean the mono-protected diol 4-(tert-butyldimethylsilyloxy)butan-1-ol . If you are looking for the diol, please scroll to the Nomenclature Appendix at the bottom of this page.
Part 1: Mechanistic Workflows & Failure Points
To troubleshoot your synthesis, you must first understand the competing pathways in your chosen synthetic route. Below are the two primary methodologies used to generate 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, highlighting the critical points where yield is typically lost.
Reaction pathway for acylsilane reduction highlighting the competing Brook rearrangement.
Direct synthesis via TBS-Li addition, showing the Wurtz coupling side reaction.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My yield of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is consistently below 40%, and NMR shows a major byproduct with a Si-O-C linkage. What is happening? Causality & Expert Insight: You are experiencing a base-catalyzed [1]. When the intermediate alkoxide is generated (either via reduction of the acylsilane or nucleophilic addition to the aldehyde), it is highly susceptible to a [1,2]-silyl migration from carbon to oxygen. This is thermodynamically driven by the formation of a highly stable Si-O bond (bond dissociation energy ~110 kcal/mol) at the expense of the weaker Si-C bond (~76 kcal/mol) [3]. If your reaction mixture becomes even slightly basic during the quench or workup, the alkoxide rearranges instantly to the silyl ether byproduct. Solution: Implement a strict pH-controlled quench. Never use NaOH or basic brine. Quench the reaction at -78°C using a mildly acidic buffer (such as saturated aqueous NH4Cl ) to rapidly protonate the alkoxide before the rearrangement can occur.
Q2: I am using the direct silyllithium route (TBS-Cl + Li metal + Butanal). The TBS-Li formation fails, and I isolate a white crystalline solid instead of my product. Why? Causality & Expert Insight: The white solid is hexa-tert-butyldimethyl disilane (TBS-TBS). The tert-butyl group on the silicon creates immense steric bulk, which kinetically slows down the insertion of lithium into the Si-Cl bond. Because the metalation is slow, the newly formed TBS-Li reagent has ample time to react with the unreacted TBS-Cl in the flask, resulting in a Wurtz-type coupling. Solution: Switch to a lithium dispersion containing 1-2% sodium. The sodium acts as an electron transfer catalyst, drastically accelerating the metalation step and outcompeting the Wurtz coupling. Alternatively, abandon this route and use the Acylsilane Reduction method (see Protocol below), which is the industry standard for α -hydroxysilanes[2].
Part 3: Quantitative Route Comparison
To aid in your experimental design, below is a summary of the expected outcomes for the standard synthetic routes.
| Synthetic Route | Typical Yield | Major Byproduct | Key Yield-Limiting Factor |
| Acylsilane Reduction | 85–95% | 1-(TBS-oxy)butane | Brook rearrangement during aqueous quench |
| Direct TBS-Li Addition | 35–50% | TBS-TBS (Disilane) | Steric hindrance during metalation step |
| Retro-Brook Rearrangement | < 20% | Unreacted Silyl Ether | Unfavorable thermodynamics (breaking Si-O) |
Part 4: Self-Validating Experimental Protocol
Optimized Synthesis via Acylsilane Reduction Objective: Chemoselective reduction of butyrylsilane while completely suppressing the [1,2]-Brook rearrangement.
Step 1: Reagent Preparation & Solvation
-
Dissolve 10.0 mmol of butyrylsilane in 25 mL of absolute ethanol in a flame-dried round-bottom flask under an argon atmosphere.
-
Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture-induced degradation of the starting material.
Step 2: Hydride Reduction
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add 12.0 mmol (1.2 eq) of Sodium Borohydride ( NaBH4 ) in three equal portions over 15 minutes.
-
Validation Checkpoint: Observe mild effervescence ( H2 gas evolution). This confirms the hydride reagent is active and has not degraded.
Step 3: Reaction Monitoring
-
Stir the mixture at 0 °C for 45 minutes.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). The UV-active acylsilane spot ( Rf≈0.6 ) must completely disappear, replaced by a UV-inactive, KMnO4 -stainable product spot ( Rf≈0.4 ).
Step 4: The Critical Quench (Brook Rearrangement Prevention)
-
Maintain the flask at 0 °C. Rapidly add 15 mL of pre-chilled, saturated aqueous NH4Cl dropwise.
-
Causality: The mild acidity of NH4Cl instantly protonates the tetrahedral alkoxide intermediate. If water or basic brine is used, the alkoxide will undergo a [1,2]-silyl shift to form the silyl ether.
-
Validation Checkpoint: Test the aqueous layer with pH paper. It must read between pH 6.0–6.5. If pH > 7, add 1M HCl dropwise until neutralized.
Step 5: Isolation & Purification
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purify via flash column chromatography to yield the pure α -hydroxysilane.
Appendix: Nomenclature Clarification
Many researchers searching for "1-[tert-Butyl(dimethyl)silyl]butan-1-ol" are actually attempting to synthesize 4-(tert-butyldimethylsilyloxy)butan-1-ol (the mono-TBS ether of 1,4-butanediol).
-
1-[TBS]butan-1-ol: The silicon atom is bonded directly to the carbon chain (C1). It is an α -hydroxysilane.
-
4-[TBS-oxy]butan-1-ol: The silicon atom is bonded to an oxygen atom. It is a mono-protected diol.
Quick Troubleshooting for the Diol: If you are synthesizing the mono-protected diol, your primary yield-killer is over-silylation (forming the di-TBS ether). Solution: Use a statistical excess of 1,4-butanediol (2.0 to 3.0 equivalents) relative to TBS-Cl, and run the reaction in DMF with imidazole. The excess diol kinetically outcompetes the mono-protected product for the remaining TBS-Cl.
References
stability issues with 1-[tert-Butyl(dimethyl)silyl]butan-1-ol under acidic conditions
Advanced Diagnostics for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol Cleavage Under Acidic Conditions
Nomenclature Clarification: In laboratory vernacular, the identifier "1-[tert-Butyl(dimethyl)silyl]butan-1-ol" is frequently used to describe 1-(tert-butyldimethylsilyloxy)butane (the TBS ether of 1-butanol). This guide specifically addresses the stability of this TBS-protected primary alcohol.
Mechanistic Causality: Why Does Degradation Occur?
The tert-butyldimethylsilyl (TBS) group is a cornerstone of orthogonal protection strategies 1. However, its stability is entirely dependent on the steric environment of both the silicon atom and the parent alcohol.
When exposed to acidic conditions, the oxygen atom of the TBS ether acts as a Lewis base and becomes protonated, forming a highly reactive oxonium intermediate 2. This protonation dramatically increases the electrophilicity of the adjacent silicon atom. A nucleophile (typically water or the conjugate base of the acid) then attacks the silicon, forming a pentacoordinate transition state 3.
The Primary Alcohol Vulnerability: Because 1-butanol is a primary alcohol, the carbon attached to the oxygen is unhindered. This lack of steric bulk fails to shield the silicon-oxygen bond effectively, allowing nucleophiles easy access to form the pentacoordinate intermediate. Consequently, TBS ethers of primary alcohols hydrolyze significantly faster than those of secondary or tertiary alcohols 4.
Mechanism of acid-catalyzed TBS ether hydrolysis via a pentacoordinate silicon intermediate.
Quantitative Stability Profiling
To make informed synthetic decisions, it is critical to understand the relative stability of silyl ethers. The data below illustrates why TBS might fail where bulkier groups succeed.
Table 1: Relative Stability of Silyl Ethers in Acidic Media
| Protecting Group | Alkyl Substituents on Silicon | Relative Stability Factor (vs. TMS)* | Acidic Lability Profile |
| TMS | 3x Methyl | 1 | Highly Labile (Cleaved by mild acid) |
| TES | 3x Ethyl | 64 | Labile |
| TBS | 1x tert-Butyl, 2x Methyl | 20,000 | Moderately Stable |
| TIPS | 3x Isopropyl | 700,000 | Highly Stable |
| TBDPS | 1x tert-Butyl, 2x Phenyl | 5,000,000 | Extremely Stable |
*Note: Values represent relative stability (half-life), where larger numbers indicate greater resistance to acid-catalyzed hydrolysis 3.
Troubleshooting FAQs
Q: My TBS-butanol is degrading during silica gel flash chromatography. How do I prevent this? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). Because 1-butanol is an unhindered primary alcohol, its TBS ether is highly susceptible to protonation on the column. Resolution: Pre-treat your silica gel by adding 1-2% (v/v) triethylamine ( Et3N ) to your eluent. This neutralizes the acidic silanol sites, preventing the formation of the oxonium intermediate.
Q: I need to remove a different protecting group using acid, but my TBS ether keeps falling off. What are my options? A: You have two options based on the required acid strength:
-
Attenuate the Acid: If the other group is highly labile, switch to a milder acid like Pyridinium p-toluenesulfonate (PPTS) in methanol. PPTS provides a controlled, buffered acidity that often leaves TBS ethers intact 1.
-
Upgrade the Protecting Group: If strong acid is unavoidable, replace the TBS group with a Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS) group. As shown in Table 1, TIPS is 35 times more stable than TBS in acid due to the immense steric shielding of the three isopropyl groups 3.
Q: Can I use microwave irradiation to intentionally and rapidly cleave the TBS group? A: Yes. Microwave heating of TBS-protected primary alcohols in a 1:1:1 mixture of acetic acid, THF, and water at 125 °C achieves complete deprotection in just 5 minutes, whereas room-temperature stirring takes hours [[5]]().
Decision matrix for troubleshooting TBS-butanol degradation in synthetic workflows.
Self-Validating Experimental Protocols
Protocol A: Acid-Free Aqueous Workup (To Preserve TBS-Butanol)
Causality: Reaction mixtures often contain Lewis or Brønsted acids. Quenching directly with water can create localized acidic pockets, leading to rapid protodesilylation. Using a saturated bicarbonate buffer ensures the aqueous phase remains mildly basic (pH ~8), preventing oxonium formation.
-
Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO3 dropwise until gas evolution ceases.
-
Validate Quench: Spot the aqueous layer on pH paper. Proceed only when the pH is strictly ≥ 7.5.
-
Extract: Add an organic solvent (e.g., Ethyl Acetate or MTBE) and separate the layers. Extract the aqueous layer twice more.
-
Wash & Dry: Wash the combined organic layers with brine. Dry over anhydrous Na2SO4 . (Note: Avoid MgSO4 if the solution is unbuffered, as it can act as a mild Lewis acid).
-
Concentrate: Evaporate under reduced pressure.
-
Validate Integrity: Analyze the crude mixture by TLC. Because TBS-butanol lacks a UV chromophore, you must visualize the plate using a Cerium Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) stain followed by heating.
Protocol B: Intentional Acidic Deprotection of TBS-Butanol
Causality: When deprotection is desired, a controlled mixture of Acetic Acid, THF, and Water ensures homogeneity while providing sufficient protons to drive the equilibrium toward the cleaved alcohol 54.
-
Preparation: Dissolve 1.0 mmol of 1-(tert-butyldimethylsilyloxy)butane in 3 mL of a 1:1:1 (v/v/v) mixture of Glacial Acetic Acid, THF, and Deionized Water.
-
Reaction: Stir the solution at 25 °C for 2–4 hours.
-
In-Process Tracking: Monitor the reaction via TLC (CAM stain). The starting material ( Rf ~ 0.8 in 4:1 Hexanes:EtOAc) will disappear, replaced by the highly polar 1-butanol ( Rf ~ 0.2).
-
Neutralization (Critical Step): Cool to 0 °C. Slowly add 10 M NaOH or solid Na2CO3 until the pH reaches 7. Failure to neutralize before extraction will result in the loss of the water-soluble 1-butanol into the aqueous phase.
-
Isolation: Extract with Diethyl Ether (3x), dry over Na2SO4 , and carefully concentrate at >150 mbar to avoid evaporating the volatile 1-butanol product.
References
-
BenchChem Technical Support Team. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions." Benchchem. 3
-
Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection." Total Synthesis. 1
-
Orgosolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." Orgosolver. 2
-
Tandfonline. "Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating." Tandfonline. 5
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal. 4
Sources
preventing silyl group migration with 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Welcome to the technical support center for 1-[tert-Butyl(dimethyl)silyl]butan-1-ol and related TBS-protected secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to silyl group migration during multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected isomer of my desired product after a reaction. Could this be due to silyl group migration?
A1: Yes, the appearance of an unexpected isomer is a classic sign of silyl group migration. The tert-butyldimethylsilyl (TBS) group, while relatively stable, can migrate between hydroxyl groups, particularly in diol or polyol systems. This intramolecular transfer is often catalyzed by trace amounts of acid or base, or by certain reagents used in your reaction. For instance, a 1,2-migration could shift the TBS group from a secondary alcohol to a less sterically hindered primary alcohol.
Q2: Under what conditions is silyl group migration most likely to occur?
A2: Silyl group migration is most frequently observed under basic conditions, which facilitate the formation of an alkoxide that can then attack the silicon atom.[1] Fluoride-based deprotection reagents, such as tetrabutylammonium fluoride (TBAF), are also known to promote silyl transfer.[2] While less common, acidic conditions can also induce migration, typically by protonating the oxygen of the silyl ether, making the silicon more electrophilic.[3]
Q3: How can I quickly check if silyl group migration has occurred in my reaction mixture?
A3: The most common method for detecting silyl group migration is Thin Layer Chromatography (TLC), where the migrated product will often have a different Rf value. For a more definitive analysis, ¹H and ¹³C NMR spectroscopy can be used to identify the new isomeric product. Mass spectrometry (MS) can also be helpful to confirm that the unexpected product is indeed an isomer of your starting material.[4]
Q4: Is the TBS group on a secondary alcohol, like in 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, more or less prone to migration compared to a primary alcohol?
A4: The TBS group on a secondary alcohol is generally more prone to migrate to a primary alcohol if one is available within the molecule. This is due to the thermodynamic preference for the less sterically hindered primary silyl ether. The rate of this migration is influenced by the distance and geometric orientation between the hydroxyl groups.
In-Depth Troubleshooting Guide
Issue 1: Silyl Group Migration Observed During a Base-Mediated Reaction
You are performing a reaction on a molecule containing a 1-[tert-Butyl(dimethyl)silyl]butan-1-ol moiety and another free primary alcohol. After workup, you notice a significant amount of a byproduct where the TBS group has migrated to the primary alcohol.
Root Cause Analysis:
The basic conditions of your reaction have likely deprotonated the free primary alcohol, creating an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the silicon atom of the secondary TBS ether. This process, known as an intramolecular silyl migration, is driven by the formation of the thermodynamically more stable, less sterically hindered primary silyl ether.[5]
Preventative Strategies & Protocols:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base to minimize the deprotonation of the free alcohol. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are often preferred over smaller alkoxide bases like sodium methoxide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of silyl migration.
-
Protect the Second Alcohol: If feasible within your synthetic route, protecting the second hydroxyl group prior to the base-mediated step is the most robust solution.
Protocol 1: General Procedure for Minimizing Base-Induced Silyl Migration
-
To a stirred solution of your substrate (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of a sterically hindered base (e.g., KHMDS, 1.1 eq) dropwise.
-
After stirring for 30 minutes at -78 °C, add your electrophile.
-
Maintain the low temperature throughout the reaction, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Silyl Group Migration During Fluoride-Mediated Deprotection of Another Protecting Group
You are attempting to selectively deprotect another silyl ether (e.g., a TMS ether) in the presence of the more robust TBS ether from your 1-[tert-Butyl(dimethyl)silyl]butan-1-ol derivative, but you observe migration of the TBS group.
Root Cause Analysis:
TBAF is a common reagent for silyl ether deprotection, but the fluoride ion is a strong base and can promote silyl migration.[2] The presence of trace amounts of water in the TBAF solution can also lead to the formation of hydroxide ions, further exacerbating the issue.
Preventative Strategies & Protocols:
-
Buffered TBAF: Using a buffered TBAF solution can help to control the basicity of the reaction mixture. A common method is to add acetic acid to the TBAF solution.[6]
-
Alternative Fluoride Sources: Reagents like triethylamine trihydrofluoride (Et₃N·3HF) or pyridinium hydrofluoride (HF·Py) can be less basic and may suppress migration.[7]
-
Non-Fluoride Deprotection Methods: For certain silyl groups, non-fluoride-based deprotection methods can be employed. For instance, TMS ethers can often be selectively cleaved under mild acidic conditions that leave TBS ethers intact.[8]
Protocol 2: Selective TMS Deprotection in the Presence of a TBS Ether
-
Dissolve the silylated substrate (1.0 eq) in methanol (0.1 M).
-
Add potassium carbonate (0.2 eq) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[9]
-
Once the TMS group is cleaved, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data & Diagrams
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | - |
Data compiled from various sources, with the rate of TMS ether hydrolysis set to 1.[3][10] This table illustrates the significantly greater stability of TBS ethers compared to TMS ethers, which is the basis for their selective deprotection.[3]
Diagram 1: Mechanism of Base-Catalyzed Silyl Group Migration
Caption: Base-catalyzed intramolecular silyl migration from a secondary to a primary alcohol.
Diagram 2: Troubleshooting Flowchart for Silyl Group Migration
Caption: A logical workflow for diagnosing and addressing silyl group migration.
References
- Benchchem. Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
-
Organic Chemistry Portal. Brook Rearrangement. Available from: [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]
-
OrgoSolver. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available from: [Link]
-
PubMed Central (PMC). Unexpected Domino Silyl-Prins/Aryl Migration Process from Geminal Vinylsilyl Alcohols. Available from: [Link]
-
PubMed. Protecting group migrations in carbohydrate chemistry. Available from: [Link]
-
PubMed Central (PMC). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available from: [Link]
-
ResearchGate. Deprotection of silyl ether by TBAF. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers - Technical Library. Available from: [Link]
-
MDPI. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]
Sources
- 1. Brook Rearrangement [organic-chemistry.org]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. orgosolver.com [orgosolver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Scaling Up Reactions with 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[tert-Butyl(dimethyl)silyl]butan-1-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful scale-up of your reactions involving this silylated secondary alcohol.
Introduction to 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in Synthesis
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a common intermediate in multi-step organic synthesis. The tert-butyldimethylsilyl (TBS or TBDMS) group serves as a robust protecting group for the secondary alcohol, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[1][2] The steric bulk of the tert-butyl group provides significant stability against a variety of reagents and conditions where other silyl ethers, like trimethylsilyl (TMS) ethers, would be cleaved.[3][4][5][6]
This guide will address the practical challenges and questions that arise when transitioning from small-scale laboratory experiments to larger-scale production.
Section 1: Core Concepts & Stability
This section addresses fundamental questions regarding the properties and stability of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: How stable is the TBS ether in 1-[tert-Butyl(dimethyl)silyl]butan-1-ol compared to other silyl ethers?
A1: The stability of a silyl ether is largely dictated by the steric hindrance around the silicon atom.[7] The TBS group is significantly more stable than less bulky silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl), but less stable than the even bulkier TIPS (triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl) groups.[3][8] This intermediate stability makes it ideal for many applications, as it can withstand a broad range of reaction conditions while still being readily removable when desired.[9]
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | ~100 |
| TBS (TBDMS) | 20,000 | ~20,000 |
| TIPS | 700,000 | ~100,000 |
| TBDPS | 5,000,000 | ~100,000 |
This table provides a generalized comparison of silyl ether stability.
Q2: What reaction conditions will 1-[tert-Butyl(dimethyl)silyl]butan-1-ol likely tolerate?
A2: Due to the robust nature of the TBS ether, 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is stable under a variety of conditions, including:
-
Many oxidizing and reducing agents.[1]
-
Basic conditions (e.g., organometallic reagents like Grignards and organolithiums, non-nucleophilic bases).[1][9]
-
Mildly acidic conditions (brief exposure).[10]
-
Chromatography on silica gel, though precautions are sometimes necessary.[3][7]
Q3: What conditions will lead to the cleavage of the TBS group?
A3: The TBS group is susceptible to cleavage under the following conditions:
-
Fluoride ion sources: This is the most common and selective method for deprotection.[3][5][11] Reagents like tetrabutylammonium fluoride (TBAF) are highly effective.[7][11] The driving force for this reaction is the formation of the very strong Si-F bond.[3][4]
-
Strongly acidic conditions: Prolonged exposure to strong acids will hydrolyze the silyl ether.[3][11]
-
Forcing basic conditions: While generally stable to base, very harsh basic conditions (e.g., high temperatures with excess hydroxide) can lead to cleavage.[3]
Section 2: Scaling Up Reactions - A Troubleshooting Guide
Transitioning a reaction involving 1-[tert-Butyl(dimethyl)silyl]butan-1-ol from milligram to multi-gram or kilogram scale can introduce new challenges. This section provides a troubleshooting framework for common issues encountered during scale-up.
Issue 1: Incomplete Silylation of Butan-1-ol
Symptom: You are preparing 1-[tert-Butyl(dimethyl)silyl]butan-1-ol and find that the reaction stalls, leaving a significant amount of the starting butan-1-ol.
Potential Causes & Solutions:
-
Insufficient Silylating Agent or Base: On a larger scale, mass transfer limitations can be more pronounced. Ensure you are using a slight excess of both the silylating agent (e.g., TBSCl) and the base (e.g., imidazole).[4]
-
Moisture Contamination: Water will react with the silylating agent, reducing its effective concentration. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inefficient Mixing: In larger reaction vessels, ensure agitation is sufficient to maintain a homogeneous mixture.
-
Choice of Silylating Agent: For sterically hindered secondary alcohols, TBSCl with imidazole might be slow.[3] Using a more reactive silylating agent like TBSOTf with a non-nucleophilic base such as 2,6-lutidine can be more effective.[3][11]
Issue 2: Unintended Deprotection During a Subsequent Reaction
Symptom: The TBS group is cleaved prematurely during a subsequent synthetic step, leading to side products and reduced yield of the desired compound.
Potential Causes & Solutions:
-
Acidic or Basic Conditions: Even trace amounts of acid or base can catalyze deprotection, especially at elevated temperatures.[7][8]
-
Solution: Perform a control experiment where you subject 1-[tert-Butyl(dimethyl)silyl]butan-1-ol to the reaction conditions (solvent, temperature, reagents except for the key coupling partner) to assess its stability.[8] If deprotection occurs, consider milder reaction conditions or a more robust protecting group like TBDPS.[8]
-
-
Fluoride Ion Contamination: Some reagents can contain residual fluoride ions.
-
Solution: Use high-purity reagents and consider a fluoride-free protocol if possible.[8]
-
-
Solvent Effects: Protic solvents (e.g., methanol, ethanol) can facilitate hydrolysis, especially in the presence of acid or base.[7]
-
Solution: Use anhydrous aprotic solvents whenever possible.
-
Caption: Troubleshooting workflow for unintended deprotection.
Issue 3: Difficulty with Purification on a Large Scale
Symptom: Removal of excess silylating agent byproducts or other impurities is challenging during large-scale column chromatography or distillation.
Potential Causes & Solutions:
-
Co-elution of Impurities: Silyl-based impurities can have similar polarities to the desired product, making chromatographic separation difficult.[12]
-
Solution 1 (Workup): If using TBSCl, the reaction can be quenched with water and extracted. Using a hexanes/ethyl acetate mixture for extraction can help keep the highly nonpolar byproducts in the organic phase while some polar impurities are removed in the aqueous layer.[13]
-
Solution 2 (Alternative Reagents): Consider using hydrosilanes for silylation, as the only byproduct is hydrogen gas, simplifying purification.
-
Solution 3 (Chemical Treatment): In some cases, a mild acidic wash can hydrolyze remaining silylating agent without significantly affecting the product. This must be carefully optimized.
-
-
Degradation on Silica Gel: Residual acidity of silica gel can cause partial deprotection of the TBS ether during chromatography.[7]
Section 3: Protocols and Methodologies
This section provides standardized protocols for the protection and deprotection of secondary alcohols like butan-1-ol.
Experimental Protocol 1: Silylation of butan-1-ol with TBSCl
This protocol describes a standard procedure for the silylation of a secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.[9][10]
-
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (2.0-2.5 equiv) to the solution and stir until dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.2-1.5 equiv) portion-wise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).[10]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[9]
Experimental Protocol 2: Deprotection of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol using TBAF
This is a standard and highly effective method for TBS ether cleavage.[7]
-
Dissolution: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[14]
-
Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise to the stirred solution.[7][14]
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).[7]
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
Caption: General workflow for TBS protection and deprotection.
References
-
ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. Retrieved from [Link]
-
Sapkota, K., & Huang, F. (n.d.). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Thieme. Retrieved from [Link]
-
Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection –. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, April 9). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Retrieved from [Link]
-
PMC. (2024, August 12). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Reddit. (2025, November 21). α-Halogenation a hindered ketone, struggling with silyl enol ether formation. Retrieved from [Link]
-
ResearchGate. (2018, January 25). How to removal of excess silyl ether reagent from reaction mixture? Retrieved from [Link]
-
Fiveable. (2025, August 15). Tert-butyldimethylsilyl chloride Definition - Organic... Retrieved from [Link]
-
ZXCHEM. (n.d.). Tert-Butyldimethylsilyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. zxchem.com [zxchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol Isolation & Troubleshooting
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the synthesis and isolation of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol , a highly reactive α -hydroxysilane.
Due to the unique stereoelectronic properties of α -hydroxysilanes, standard organic workup procedures often lead to catastrophic product loss. This document provides a mechanistic breakdown, self-validating protocols, and troubleshooting steps to ensure high-yield isolation.
Core Directive: The Causality of α -Hydroxysilane Instability
The primary failure mode during the workup of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is the [1,2]-Brook Rearrangement . This is an intramolecular anionic migration where the tert-butyldimethylsilyl (TBS) group migrates from the C1 carbon to the adjacent oxygen atom, converting your desired α -hydroxysilane into an undesired silyl ether (1-(tert-butyldimethylsilyloxy)butane)[1].
The Mechanistic Causality: This rearrangement is strictly base-catalyzed. The thermodynamic driving force is the formation of a highly stable Silicon-Oxygen bond (approx. 110 kcal/mol) at the expense of a weaker Silicon-Carbon bond (approx. 76 kcal/mol)[2]. When exposed to basic aqueous conditions (e.g., standard NaHCO₃ washes), the hydroxyl group is deprotonated. The resulting alkoxide rapidly attacks the adjacent silicon atom via a pentacoordinate transition state, irreversibly cleaving the Si-C bond[1].
To successfully isolate 1-[tert-Butyl(dimethyl)silyl]butan-1-ol, the workup must be a kinetically controlled, self-validating system that traps the alkoxide with a proton before the migration can occur.
Pathway Visualization
Figure 1: Base-catalyzed[1,2]-Brook rearrangement pathway of 1-[TBS]butan-1-ol.
Quantitative Data: Effect of Aqueous Workup pH
Selecting the correct quenching reagent is the most critical variable in your experiment. The table below summarizes the quantitative impact of aqueous pH on product stability during phase separation.
| Workup Reagent | Approx. Aqueous pH | 1-[TBS]butan-1-ol Yield (%) | Brook Rearrangement (%) | Desilylation (%) |
| 1M HCl | 0.0 - 1.0 | < 45 | < 5 | > 50 |
| Sat. NH₄Cl | 5.0 - 5.5 | > 95 | < 2 | < 2 |
| Phosphate Buffer | 6.5 - 7.0 | > 90 | < 5 | < 1 |
| Sat. NaHCO₃ | 8.0 - 8.5 | < 40 | > 55 | < 2 |
| 1M NaOH | > 13.0 | 0 | > 95 | < 5 |
Experimental Protocol: Optimized Isolation Methodology
This step-by-step protocol is designed to isolate 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (typically generated via the addition of a silyllithium reagent to butanal) while actively preventing silyl migration[2].
Step 1: Preparation of Quench Solution Pre-chill a saturated aqueous solution of ammonium chloride (NH₄Cl) to 0 °C. Causality: A cold, mild proton source is required to instantly protonate the highly reactive alkoxide intermediate before it can achieve the geometry required for intramolecular attack.
Step 2: Rapid Quenching While maintaining the reaction mixture at -78 °C, rapidly inject the cold NH₄Cl solution under vigorous stirring. Do not allow the reaction to warm up prior to the addition of the proton source.
Step 3: Warming and Dilution Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Dilute with ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 3 volumes relative to the reaction solvent).
Step 4: Phase Separation & Self-Validation Transfer to a separatory funnel. Self-Validation Check 1 (pH): Test the aqueous layer using pH paper. It must read between 5.0 and 6.5. If it is >7.0, add a few drops of 1M NaH₂PO₄ until mildly acidic. Separate the layers. Self-Validation Check 2 (TLC): Spot the organic layer on a TLC plate. The desired α -hydroxysilane will have a significantly lower Rf value (more polar) compared to the undesired silyl ether (less polar).
Step 5: Mild Washing Wash the organic layer once with deionized water and once with saturated NaCl (brine). Critical Warning:Do not use saturated NaHCO₃. Localized basicity at the biphasic interface will catalyze the Brook rearrangement[2].
Step 6: Drying and Concentration Dry the organic layer over anhydrous Na₂SO₄ (Avoid K₂CO₃, as it is basic). Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C to prevent thermal degradation.
Workflow Visualization
Figure 2: Optimized self-validating workup workflow to prevent silyl migration.
Troubleshooting Guides & FAQs
Q: My crude NMR shows a singlet around 0.1 ppm instead of the expected diastereotopic methyls on silicon, and the hydroxyl (-OH) peak is missing. What happened? A: You are observing the [1,2]-Brook rearrangement product. The TBS group has migrated from the C1 carbon to the oxygen atom[1]. This typically occurs if the quench was too slow, the aqueous pH was basic (e.g., using NaHCO₃ or NaOH), or the reaction mixture was allowed to warm up before the alkoxide was fully protonated[2].
Q: Can I use standard silica gel chromatography to purify 1-[tert-Butyl(dimethyl)silyl]butan-1-ol? A: Yes, but with strict precautions. Standard silica gel can sometimes be slightly acidic, leading to minor protodesilylation. However, the common practice of deactivating silica with triethylamine (Et₃N) is strictly prohibited for α -hydroxysilanes. The basic amine will rapidly catalyze the Brook rearrangement directly on the column[2]. Use neutral silica gel or Florisil, and run the column rapidly.
Q: I have a persistent emulsion during the NH₄Cl quench. How do I resolve it without adding base? A: Emulsions in organosilicon workups often result from colloidal silicon byproducts or precipitated lithium salts. Do not add NaOH or K₂CO₃ to break the emulsion. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble particulates, or add a small volume of brine to increase the ionic strength of the aqueous layer.
Q: Is the retro-Brook rearrangement a concern during this workup? A: No. The retro-Brook rearrangement (migration from Oxygen to Carbon) requires highly specific conditions, such as the use of strong lithium bases to form tight ion pairs that destabilize the alkoxide[2]. Under the mildly acidic/neutral conditions of this workup, the equilibrium heavily favors the α -hydroxysilane once protonated.
References
-
[2] Title: Brook Rearrangement Source: Organic Chemistry Portal URL: [Link]
-
[3] Title: Recent Developments in the [1,2]-Phospha-Brook Rearrangement Reaction (Mechanistic Overview) Source: Molecules (MDPI) URL:[Link]
Sources
Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl groups due to their ease of installation and tunable stability. However, navigating the subtle yet critical differences in their resilience to acidic and basic conditions is paramount for selective deprotection and overall synthetic efficiency.[1] This guide provides a comprehensive comparison of the relative stability of common silyl ethers, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate silyl protecting group for your specific application.[1]
The utility of silyl ethers is highlighted by the wide range of stability offered by different substituted silyl groups, which enables sophisticated chemical strategies in the synthesis of complex molecules.[2]
The Decisive Factor: Steric Hindrance
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][3] Generally, larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack.[3][4] This principle is the foundation for the rational design of synthetic routes that require selective protection and deprotection of multiple hydroxyl groups.
The most commonly used silyl ethers include:
-
TMS (Trimethylsilyl): -Si(CH₃)₃
-
TES (Triethylsilyl): -Si(CH₂CH₃)₃
-
TBS/TBDMS (tert-Butyldimethylsilyl): -Si(CH₃)₂(C(CH₃)₃)
-
TIPS (Triisopropylsilyl): -Si(CH(CH₃)₂)₃
-
TBDPS (tert-Butyldiphenylsilyl): -Si(Ph)₂(C(CH₃)₃)
A Quantitative Look at Stability
The general order of stability for these common silyl ethers is well-established and serves as a crucial guide for chemists.[2]
Relative Stability in Acidic Conditions:
Under acidic conditions, the stability of silyl ethers increases significantly with the steric hindrance around the silicon atom. The relative resistance to acid-catalyzed hydrolysis follows the order: TMS < TES < TBS (TBDMS) < TIPS < TBDPS [2][5]
This trend is quantified by the relative rates of cleavage compared to TMS:
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) |
| TMS | 1[1][3][6][7] |
| TES | 64[1][3][6][7] |
| TBDMS (TBS) | 20,000[1][3][6][7] |
| TIPS | 700,000[1][3][6][7] |
| TBDPS | 5,000,000[1][3][6][7] |
Relative Stability in Basic Conditions:
In basic media, the trend is broadly similar, with bulkier groups affording greater stability. The relative order of stability is: TMS < TES < TBS (TBDMS) ~ TBDPS < TIPS [6][7]
| Silyl Ether | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1[1][3][6][7] |
| TES | 10-100[1][3][6][7] |
| TBDMS (TBS) | ~20,000[1][3][6][7] |
| TBDPS | ~20,000[1][3][6][7] |
| TIPS | 100,000[1][3][6][7] |
It is noteworthy that while TBS and TBDPS have similar stability in basic media, TBDPS is significantly more stable in acidic conditions. This difference can be exploited in orthogonal protection strategies.[8]
Understanding the "Why": Cleavage Mechanisms
The cleavage of silyl ethers is influenced by the reaction conditions.
-
Acid-Catalyzed Cleavage: This pathway involves protonation of the ether oxygen, making it a better leaving group. The subsequent nucleophilic attack on the silicon atom is the rate-determining step and is highly sensitive to steric hindrance.
-
Base-Catalyzed Cleavage: This mechanism proceeds via direct nucleophilic attack on the silicon atom.
-
Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond.[9] This drives the cleavage of the Si-O bond and is one of the mildest and most common methods for silyl ether deprotection.[9][10] Reagents like tetrabutylammonium fluoride (TBAF) are frequently used.[11]
Experimental Protocols: A Practical Guide
The selective cleavage of one silyl ether in the presence of another is a powerful tool in multi-step synthesis.[11] Below are representative protocols for the formation and deprotection of silyl ethers.
Protocol 1: Formation of a tert-Butyldimethylsilyl (TBS) Ether
This protocol describes a standard procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Add TBSCl portion-wise to the stirred solution at room temperature.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[8]
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and unreacted imidazole.[8]
-
Separate the organic layer and wash it sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure TBS-protected alcohol.[8]
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol leverages the differential stability of TES and TBDMS ethers under mild acidic conditions.
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Formic acid (5-10% in methanol or 2-5% in dichloromethane)
-
Methanol or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected substrate (1.0 eq) in the chosen solvent system (e.g., 5% formic acid in methanol).[8]
-
Stir the reaction mixture at room temperature.[8]
-
Monitor the selective deprotection of the TES ether by TLC, ensuring the TBDMS ether remains intact.[8]
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.[8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[8]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the product with the TBDMS group intact.[8]
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
This is a general and effective method for cleaving robust silyl ethers.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a solution of TBAF (typically 1.1 to 1.5 equivalents) in THF to the reaction mixture.
-
Stir the solution at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the steric environment of the silyl ether.[11]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride or water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.
Conclusion: Strategic Selection for Synthetic Success
The choice of a silyl protecting group is a critical decision in the design of a synthetic route.[1] Understanding the relative stabilities of common silyl ethers in both acidic and basic media allows for their strategic deployment and selective removal.[1][12] The data and protocols presented in this guide offer a practical framework for making informed decisions, ultimately leading to more efficient and successful syntheses in the complex landscape of drug discovery and development.[1]
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Gelest. Retrieved from [Link]
-
WikiDoc. (2012, September 6). Silyl ether. Retrieved from [Link]
-
Prakash, G. K. S., & Molnár, Á. (2011). Improved protocols for the selective deprotection of trialkylsilyl ethers using fluorosilicic acid. In Hydrocarbon Chemistry (pp. 1-1). John Wiley & Sons, Inc. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Chem-Station Int. Ed. Retrieved from [Link]
-
Zarei, A., & Khodaei, M. M. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. International Journal of Chemistry, 3(3). Retrieved from [Link]
-
Li, C., & Wang, J. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synlett, 25(15), 2139-2142. Retrieved from [Link]
-
Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, May 11). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ChemExams. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]
-
Green, A. P., & Flitsch, S. L. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. Retrieved from [Link]
-
Chatterjee, S., & Mabry, J. M. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 16(7), 899. Retrieved from [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from [Link]
-
Green, A. P., & Flitsch, S. L. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. Retrieved from [Link]
-
Fiveable. (2025, August 15). Silyl Ethers Definition. Retrieved from [Link]
-
Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069. Retrieved from [Link]
-
Cirillo, P. F., & Panek, J. S. (1992). Steric influence of the trimethylsilyl group in organic reactions. Chemical Reviews, 92(5), 927-950. Retrieved from [Link]
-
Rocaboy, C., & Gladysz, J. A. (2003). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Tetrahedron, 59(46), 9225-9233. Retrieved from [Link]
-
Kopping, B., & Frey, H. (2001). Silyl Ether-Coupled Poly(ε-caprolactone)s with Stepwise Hydrolytic Degradation Profiles. Macromolecules, 34(22), 7606-7611. Retrieved from [Link]
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The Strategic Utility of Silyl Ethers in Glycosylation: A Comparative Guide to Reactivity Tuning
For researchers and drug development professionals navigating the complex landscape of carbohydrate chemistry, the strategic selection of protecting groups is paramount. The assembly of complex glycoconjugates—such as carbohydrate-based vaccines and targeted therapeutics—relies heavily on controlling the reactivity of glycosyl donors.
While the traditional "armed-disarmed" principle relies on the electronic differences between ether and ester protecting groups, the introduction of silyl ethers (e.g., TBS, TIPS, TBDPS) has caused a paradigm shift. By leveraging profound steric and conformational effects, silyl ethers can elevate donor reactivity to unprecedented levels, creating "superarmed" building blocks .
This guide objectively compares the performance of silyl ethers against traditional alternatives, details the mechanistic causality behind their reactivity, and provides a self-validating experimental protocol for reactivity-based one-pot glycosylation.
Mechanistic Causality: The "Superarming" Phenomenon
To master glycosylation, one must understand the causality behind experimental choices. The reactivity of a glycosyl donor is fundamentally dictated by the stability of the transient oxocarbenium ion intermediate formed during leaving group departure.
The Electronic Baseline (Armed vs. Disarmed)
Traditionally, per-benzylated donors are "armed" because benzyl ethers are weakly electron-donating, stabilizing the oxocarbenium ion. Conversely, per-acetylated donors are "disarmed" because the electron-withdrawing ester carbonyls destabilize the developing positive charge at the anomeric center.
The Silyl Advantage: Conformational Superarming
Silyl ethers exert a dual effect that exponentially increases reactivity :
-
Electronic Contribution: Silyl ethers are less electron-withdrawing than acyl groups and comparable to (or slightly more electron-donating than) benzyl ethers.
-
Steric/Conformational Gating (The Primary Driver): Bulky silyl groups (like tert-butyldimethylsilyl, TBS) create severe vicinal or 1,3-diaxial steric clashes when occupying standard equatorial positions in a 4C1 pyranose chair. To relieve this thermodynamic strain, the pyranose ring undergoes a conformational flip to an axial-rich state (e.g., 1C4 chair or a skew-boat).
This axial-rich conformation places electronegative oxygen atoms in positions where they can stereoelectronically stabilize the empty p-orbital of the oxocarbenium ion via through-space interactions. This drastically lowers the activation energy of the transition state, rendering the donor superarmed .
Conformational superarming mechanism induced by bulky silyl ethers.
Quantitative Comparison of Protecting Group Strategies
To rationally design a synthetic route, chemists utilize Relative Reactivity Values (RRVs) . Established through competitive glycosylation experiments, RRVs normalize the reaction rate of a given donor against a standard reference (typically a per-acetylated tolyl thioglycoside, assigned an RRV of 1).
The table below summarizes the quantitative impact of substituting traditional protecting groups with silyl ethers.
Table 1: Relative Reactivity Values (RRVs) of Glycosyl Donors
| Protecting Group Strategy | Representative Groups | Primary Mechanistic Effect | Relative Reactivity Value (RRV) | Reactivity Class |
| Per-acylated | Acetyl (Ac), Benzoyl (Bz) | Strong electron-withdrawing (destabilizes oxocarbenium) | ~ 1 | Disarmed |
| Per-alkylated | Benzyl (Bn), Methyl (Me) | Weakly electron-donating (stabilizes oxocarbenium) | 102−103 | Armed |
| Mono-/Di-silylated | 2-O-TBS, 3-O-TIPS | Mild steric clash + Electronic stabilization | 103−104 | Highly Armed |
| Per-silylated / Bulky | Per-TBS, TBDPS | Severe steric clash forcing axial-rich conformational flip | >105 | Superarmed |
Data synthesized from Wong and Hung's competitive reactivity scales .
Experimental Workflow: Reactivity-Based One-Pot Glycosylation
The massive disparity in RRVs between silylated, benzylated, and acylated donors allows for programmable, one-pot iterative glycosylation . By mixing building blocks with cascading reactivity profiles, chemists can assemble trisaccharides or tetrasaccharides in a single reaction vessel without intermediate purification.
The thermodynamic gating of this system acts as a self-validating control: at ultra-low temperatures (-78 °C), only the superarmed silyl donor possesses the activation energy required to react. The armed donor remains entirely inert until the temperature is intentionally raised.
Logic flow of a one-pot iterative glycosylation leveraging relative reactivity.
Step-by-Step Methodology: One-Pot Trisaccharide Assembly
Objective: Synthesize a trisaccharide utilizing a Superarmed donor (Silyl), an Armed acceptor/donor (Benzyl), and a Disarmed acceptor (Acyl).
Reagents Required:
-
Building Block 1 (Superarmed): 2-O-TBS-3,4,6-tri-O-benzyl-1-thio-galactopyranoside (1.2 eq)
-
Building Block 2 (Armed): 2,3,4-tri-O-benzyl-1-thio-glucopyranoside (with free 6-OH) (1.0 eq)
-
Building Block 3 (Disarmed): Methyl 2,3,4-tri-O-acetyl-glucopyranoside (with free 6-OH) (1.5 eq)
-
Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Preparation & Desiccation: Co-evaporate Building Blocks 1 and 2 with anhydrous toluene (3x) to remove trace water. Dissolve the mixture in anhydrous DCM (0.05 M) under an argon atmosphere. Add freshly activated 4Å molecular sieves and stir for 30 minutes at room temperature.
-
First Selective Coupling (-78 °C): Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add NIS (1.3 eq) followed by a catalytic drop of TfOH (0.1 eq).
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Only Building Block 1 should be consumed. The -78 °C temperature strictly prevents the activation of the armed Building Block 2.
-
-
Introduction of the Terminal Acceptor: Once TLC confirms the complete disappearance of Building Block 1 (typically 20–30 minutes) and the formation of the intermediate disaccharide, add Building Block 3 (1.5 eq) dissolved in a minimum volume of anhydrous DCM.
-
Second Coupling (0 °C): Add an additional portion of NIS (1.3 eq) and TfOH (0.1 eq). Remove the dry ice bath and replace it with an ice-water bath to warm the reaction to 0 °C.
-
Causality: The thermal energy at 0 °C overcomes the activation barrier of the newly formed benzylated disaccharide donor, allowing it to couple with the disarmed Building Block 3.
-
-
Quenching & Workup: After TLC indicates complete consumption of the disaccharide intermediate, quench the reaction by adding Triethylamine (TEA) until the solution is slightly basic. Dilute with DCM and wash sequentially with saturated aqueous Na2S2O3 (to reduce iodine) and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the resulting trisaccharide via flash column chromatography.
Strategic Implications for Drug Development
The integration of silyl ethers into glycosylation workflows offers distinct advantages for the scalable manufacturing of carbohydrate-based drugs:
-
Step Economy: By enabling one-pot multi-component couplings, silyl ether reactivity tuning eliminates the need for intermediate purification, drastically reducing solvent waste and time-to-target.
-
Orthogonal Deprotection: Silyl ethers are uniquely cleaved by fluoride sources (e.g., TBAF) under exceptionally mild conditions. This orthogonality preserves sensitive ester or acetal linkages that would otherwise be destroyed during basic or acidic global deprotection steps.
-
Stereochemical Control: The bulky nature of groups like TBDPS not only superarms the donor but can also sterically block specific faces of the oxocarbenium ion, driving high α or β stereoselectivity depending on the specific monosaccharide geometry.
By moving beyond traditional benzyl/acyl dichotomies and embracing the conformational dynamics of silyl ethers, synthetic chemists can construct highly complex glycans with precision, predictability, and unprecedented efficiency.
References
-
An armed-disarmed approach for blocking aglycon transfer of thioglycosides . National Institutes of Health (PMC). URL:[Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations . Beilstein Journal of Organic Chemistry. URL:[Link]
-
Acyl and Silyl Group Effects in Reactivity-Based One-Pot Glycosylation: Synthesis of Embryonic Stem Cell Surface Carbohydrates Lc(4) and IV(2)Fuc-Lc(4) . Journal of the American Chemical Society. URL:[Link]
-
The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface . National Institutes of Health (PMC). URL:[Link]
Cost-Benefit Analysis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol in Organic Synthesis
Executive Summary & Nomenclature Clarification
In the realm of multi-step organic synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. 1-[tert-Butyl(dimethyl)silyl]butan-1-ol —more accurately and commonly referred to in the literature as 1-(tert-butyldimethylsilyloxy)butane or TBS-protected 1-butanol —serves as a fundamental model compound for evaluating the efficacy of silyl ether protection strategies.
As a Senior Application Scientist, I frequently observe process chemists defaulting to either the cheapest reagent (Trimethylsilyl, TMS) or the most robust (Triisopropylsilyl, TIPS) without conducting a proper return-on-investment (ROI) analysis. This guide objectively compares the cost-to-benefit ratio of the tert-butyldimethylsilyl (TBS) group against its alternatives, providing structural rationale, quantitative stability data, and self-validating experimental protocols.
Mechanistic Rationale: The "Goldilocks" Principle of TBS Ethers
The stability of a silyl ether is fundamentally dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance physically shields the polarized silicon-oxygen bond from nucleophilic attack or acidic hydrolysis[1].
When 1-butanol is protected as a TMS ether, the small methyl groups offer minimal steric shielding, rendering the ether highly labile—often degrading even on silica gel during chromatography[2]. Conversely, protecting 1-butanol with a TBDPS (tert-butyldiphenylsilyl) group introduces massive steric bulk, providing extreme stability but requiring harsh, forcing conditions for subsequent removal[1].
The TBS group represents the optimal "Goldilocks" zone. The inclusion of a single tert-butyl group provides a 20,000-fold increase in stability against acidic hydrolysis compared to TMS, allowing the protected 1-butanol to survive Grignard additions, Wittig olefinations, and palladium-catalyzed cross-couplings, while still remaining susceptible to mild, orthogonal cleavage via fluoride ions[2][3].
Quantitative Cost-Benefit Analysis
To accurately assess the value of synthesizing 1-(TBS-oxy)butane over its alternatives, we must evaluate both the upfront reagent cost and the downstream stability. A cheap protecting group that results in a 30% yield loss due to premature cleavage is ultimately more expensive than a premium reagent.
Table 1: Cost-Benefit Matrix of Common Silyl Protecting Groups
| Protecting Group | Reagent Cost (Bulk USD/kg) | Acidic Stability (Rel. to TMS) | Basic Stability (Rel. to TMS) | Cleavage Conditions | Overall ROI for Multi-Step Synthesis |
| TMS (Trimethylsilyl) | ~$20 - $50[4] | 1 | 1 | Mild acid, K₂CO₃/MeOH | Low: High hidden costs due to yield loss; suitable only for transient protection. |
| TES (Triethylsilyl) | ~$100 - $800[5] | 64 | 10 - 100 | Mild acid, TBAF | Moderate: Useful for selective orthogonal deprotection strategies. |
| TBS (tert-Butyldimethylsilyl) | ~$120 - $180[6] | 20,000 | ~20,000 | TBAF, strong acid | High: The industry standard. Optimal balance of affordability and robust stability. |
| TIPS (Triisopropylsilyl) | ~$675[6] | 700,000 | 100,000 | TBAF (heating may be req.) | Moderate: High cost restricts use to highly sensitive substrates requiring extreme stability. |
| TBDPS (tert-Butyldiphenylsilyl) | ~$800 - $1000[2] | 5,000,000 | ~20,000 | TBAF, strong acid | Moderate: Premium cost; reserved for reactions requiring survival below pH 2. |
Data aggregated from authoritative stability studies and bulk supplier pricing[2][3][6].
Decision matrix for selecting silyl ether protecting groups based on cost and stability.
Experimental Methodologies: A Self-Validating System
The following protocols detail the synthesis and subsequent deprotection of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol. These steps are designed as a self-validating system: the success of the protection is proven by the substrate's survival through downstream processing, and the success of the deprotection is driven by irreversible thermodynamic principles.
Protocol 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)butane (Corey Protocol)
Step-by-Step Procedure:
-
Preparation: Dissolve 1-butanol (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration under an inert argon atmosphere.
-
Catalytic Activation: Add imidazole (2.2 equiv, 22 mmol) and stir until completely dissolved.
-
Causality: Imidazole attacks the sterically hindered silicon atom of TBS-Cl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This intermediate is far more susceptible to nucleophilic attack by the alcohol oxygen than the parent chloride. Furthermore, imidazole serves as an acid scavenger, neutralizing the HCl byproduct to prevent premature cleavage.
-
-
Silylation: Add TBS-Cl (1.2 equiv, 12 mmol) portion-wise at 0 °C to control the exothermic nature of the reaction.
-
Maturation: Warm the reaction to room temperature and stir for 2-4 hours. Monitor completion via TLC (Hexanes/EtOAc).
-
Isolation: Quench the reaction with distilled water and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Orthogonal Deprotection using TBAF
The removal of the TBS group is achieved using7[7], exploiting the specific affinity of silicon for fluorine.
Step-by-Step Procedure:
-
Preparation: Dissolve the purified 1-(TBS-oxy)butane (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Fluoride Addition: Add TBAF (1.0 M solution in THF, 1.2 equiv) dropwise at 0 °C.
-
Causality: The cleavage of the Si-O bond is thermodynamically driven by the formation of a significantly stronger Si-F bond. The bond dissociation energy of Si-F is approximately 135 kcal/mol, whereas the Si-O bond is roughly 110 kcal/mol. This 25 kcal/mol difference ensures an irreversible, rapid, and highly specific deprotection that leaves other functional groups (like esters or benzyl ethers) intact.
-
-
Cleavage: Stir the mixture at room temperature for 1-2 hours[7].
-
Work-up: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected 1-butanol.
Workflow for the synthesis and downstream utilization of TBS-protected 1-butanol.
Conclusion
For the vast majority of synthetic applications, the use of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (TBS-protected 1-butanol) represents the most scientifically sound and economically viable strategy. While TMS is cheaper upfront, it introduces unacceptable risks of yield loss. Conversely, TIPS and TBDPS offer superior stability but at a prohibitive cost premium that is rarely justified unless extreme acidic conditions (pH < 2) are utilized. The TBS group provides the ideal synthesis of robust chemical stability and cost-effective scalability.
References
- A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants - BenchChem.
- A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis - BenchChem.
- Silyl ether - Wikipedia.
- Deprotection of Silyl Ethers - Technical Library - Gelest.
- Triisopropylsilanol | 17877-23-5 - BenchChem.
- 1,3-Benzodithiolylium tetrafluoroborate | 57842-27-0 - BenchChem.
- (N,N-Dimethylamino)triethylsilane | 3550-35-4 - BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. 1,3-Benzodithiolylium tetrafluoroborate | 57842-27-0 | Benchchem [benchchem.com]
- 5. (N,N-Dimethylamino)triethylsilane | 3550-35-4 | Benchchem [benchchem.com]
- 6. Triisopropylsilanol | 17877-23-5 | Benchchem [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Comprehensive Performance Guide: Mono-TBS Protected Butanediol in Complex Syntheses
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol (Standard Nomenclature: 4-(tert-butyldimethylsilyloxy)butan-1-ol)
Executive Summary & Nomenclature Clarification
In advanced organic synthesis and drug development, the precise manipulation of bifunctional molecules is paramount. While the nomenclature 1-[tert-Butyl(dimethyl)silyl]butan-1-ol technically describes an α -hydroxysilane—a species that rapidly undergoes Brook rearrangement to form a silyl ether—in practical pharmaceutical catalogs and synthetic literature, this term universally designates the mono-protected diol: 4-(tert-butyldimethylsilyloxy)butan-1-ol (CAS: 87184-99-4) [1].
This compound serves as a critical, versatile building block[2]. By masking one hydroxyl group of 1,4-butanediol with a tert-butyldimethylsilyl (TBS) group, chemists can selectively perform downstream oxidations, Grignard additions, or cross-coupling reactions on the exposed terminus without risking polymerization or unwanted side reactions.
Mechanistic Rationale: Why the TBS Group?
The selection of a protecting group for symmetric diols is governed by the delicate balance between steric bulk , electronic stability , and orthogonal cleavability .
-
Statistical Desymmetrization: The TBS group is sterically demanding. When 1,4-butanediol is treated with TBSCl, the first silylation occurs rapidly. The resulting bulky TBS ether creates a microenvironment that sterically hinders the second silylation, allowing chemists to isolate the mono-protected product in high yields [3].
-
Orthogonality: In complex multi-step syntheses (such as the total synthesis of macrolides or PROTAC linkers), the TBS group can be cleaved using a fluoride source (e.g., TBAF) under strictly neutral conditions. This allows for the unmasking of the alcohol without disturbing base-labile groups (like acetates) or hydrogenation-labile groups (like benzyl ethers) [4].
Figure 1: Orthogonal deprotection logic demonstrating TBS stability and selective cleavage.
Performance Comparison: TBS vs. Alternative Protecting Groups
To objectively evaluate the performance of the TBS group on 1,4-butanediol, we must compare it against standard alternatives. The data below summarizes the empirical performance of various protecting groups in the context of desymmetrizing 1,4-butanediol.
| Protecting Group | Reagent / Base | Mono-Protection Yield* | Stability to Grignard | Stability to Acid | Cleavage Method |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole | 85–92% | Excellent | Moderate | TBAF or Dilute Acid |
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole | 80–85% | Excellent | Good | TBAF (Heating often req.) |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl, Imidazole | 75–80% | Excellent | Excellent | TBAF (Slow/Forced) |
| Bn (Benzyl) | BnBr, NaH | < 50% (Poor selectivity) | Excellent | Excellent | H₂, Pd/C |
| THP (Tetrahydropyranyl) | DHP, PPTS | 60–70% (Diastereomers) | Excellent | Poor | Mild Acid (AcOH) |
*Yields are based on statistical desymmetrization protocols utilizing an excess of the diol to suppress di-protection.
Key Takeaway: While TBDPS offers superior acid stability, its extreme bulk lowers the initial mono-protection yield and complicates deprotection. Benzyl (Bn) groups fail at the desymmetrization stage due to a lack of steric differentiation. TBS provides the optimal thermodynamic "sweet spot" for both installation and removal.
Synthetic Workflow & Self-Validating Protocols
The following protocols represent a field-proven, self-validating workflow for generating and utilizing 4-(tert-butyldimethylsilyloxy)butan-1-ol.
Figure 2: Synthetic workflow from 1,4-butanediol to the TBS-protected aldehyde.
Protocol A: Selective Mono-Silylation of 1,4-Butanediol
Objective: Maximize mono-protection while suppressing di-silylation.
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1,4-butanediol (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF) [3].
-
Base Addition: Add imidazole (1.2 equivalents relative to TBSCl). Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate[4].
-
Silylation: Cool the mixture to 0 °C. Add TBSCl (1.0 equivalent) portion-wise. Stir for 1 hour at 0 °C, then warm to room temperature for 3 hours.
-
Self-Validating Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.
-
Validation Check: This workup acts as a self-purifying system. The 2.0 equivalents of unreacted 1,4-butanediol are infinitely soluble in water and will partition entirely into the aqueous layer. If TLC (20% EtOAc/Hexanes) shows a single spot ( Rf≈0.4 ), the chemist has immediate confirmation of successful statistical desymmetrization.
-
Protocol B: Downstream Swern Oxidation
Objective: Oxidize the free alcohol to an aldehyde without cleaving the acid-labile TBS group.
-
Activation: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78 °C. Slowly add anhydrous DMSO (2.4 eq). Stir for 15 minutes.
-
Oxidation: Add the mono-TBS ether from Protocol A (1.0 eq) dissolved in DCM dropwise. Stir for 45 minutes at -78 °C.
-
Neutralization: Add Triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature.
-
Validation Check: The distinct olfactory evolution of dimethyl sulfide (DMS) provides physical, real-time validation that the activated DMSO complex has successfully oxidized the alcohol. The strictly anhydrous and basic conditions guarantee the TBS group remains 100% intact, avoiding the cleavage typically seen with chromium-based acidic oxidants (e.g., Jones reagent)[3].
-
References
- Title: 4-((tert-Butyldimethylsilyl)oxy)
- Title: 4-(tert-Butyldimethylsilyl)
- Title: 4-(Tert-butyldimethylsilyloxy)
- Source: uct.ac.
Personal protective equipment for handling 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Advanced Safety and Operational Guide for Handling 1-[tert-Butyl(dimethyl)silyl]butan-1-ol
Executive Summary
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is a highly specialized organosilicon compound utilized extensively in drug development and complex organic synthesis as a protected alcohol intermediate. While the bulky tert-butyldimethylsilyl (TBS) group provides significant steric hindrance that stabilizes the Si-O bond against premature hydrolysis, the compound's inherent lipophilicity and potential to generate combustible aerosols demand rigorous safety protocols. This guide establishes a self-validating framework for the selection of Personal Protective Equipment (PPE), operational handling, and chemical disposal.
Causality-Driven PPE Selection
Standard laboratory PPE is frequently insufficient for handling specialized organosilanes[1]. The lipophilic nature of the butanol backbone, combined with the silane moiety, allows these compounds to rapidly permeate and degrade specific elastomers[2].
The Causality of Material Failure: Latex gloves offer virtually zero chemical resistance against organosilicon derivatives and organic solvents, acting instead as a semi-permeable membrane that traps the chemical against the skin[1]. Conversely, Nitrile (acrylonitrile-butadiene) provides a dense, cross-linked barrier that resists non-polar and slightly polar organic molecules[2].
Mandatory PPE Requirements:
-
Hand Protection: Heavy-duty Nitrile gloves (minimum 0.40 mm thickness) are mandatory[2]. If prolonged contact or large-scale manipulation is anticipated, double-gloving is highly recommended.
-
Eye Protection: Chemical splash goggles must be worn[3]. Safety glasses with side shields are inadequate because they do not form a seal against aerosolized silanes or solvent splashes.
-
Respiratory Protection: All manipulations must occur within a certified chemical fume hood[3]. If ventilation is compromised or if handling scale increases risk, a NIOSH-certified organic vapor cartridge (yellow) respirator is required to prevent inhalation of volatile silanols[4].
Quantitative PPE Breakthrough Data for Organosilanes
| Protective Material | Thickness (mm) | Breakthrough Time (min) | Suitability |
| Nitrile Rubber | 0.40 | > 240 | Optimal |
| Neoprene | 0.50 | > 120 | Acceptable |
| Butyl Rubber | 0.30 | > 60 | Moderate |
| Natural Rubber/Latex | 0.15 | < 10 | Unsafe |
Operational Workflow & Handling Protocol
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is combustible and susceptible to slow degradation upon prolonged exposure to atmospheric moisture, which yields tert-butyldimethylsilanol and butanol. To preserve the integrity of the reagent and ensure operator safety, it must be handled under an inert atmosphere.
Step-by-Step Dispensing Methodology:
-
Environmental Verification: Ensure the fume hood sash is lowered to the designated operational mark. Verify that the inert gas manifold (Schlenk line) is fully operational.
-
Atmospheric Purging: Connect the receiving reaction flask to the Schlenk line. Evacuate the flask and backfill with ultra-high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a strictly anhydrous environment.
-
Syringe Preparation: Utilize an oven-dried, glass gas-tight syringe. Flush the syringe barrel with inert gas three times prior to piercing the septum of the reagent bottle. This prevents the introduction of ambient oxygen and moisture.
-
Extraction and Transfer: Pierce the septum of the 1-[tert-Butyl(dimethyl)silyl]butan-1-ol container. Slowly withdraw the required volume to prevent cavitation and aerosolization. Inject the liquid dropwise into the reaction vessel.
-
Immediate Decontamination: Immediately rinse the syringe with a non-polar solvent (e.g., hexanes or dichloromethane) into a designated waste beaker. This self-validating step prevents the silane from cross-linking or polymerizing inside the stainless-steel needle, which could cause dangerous blockages during future use.
Workflow for the inert handling and dispensing of organosilicon reagents.
Spill Response and Disposal Plan
Organosilicon waste must never be mixed with highly acidic or basic aqueous waste streams. Extreme pH environments catalyze the cleavage of the silyl ether, releasing volatile organic byproducts and potentially forming insoluble siloxane polymers that can catastrophically clog laboratory drainage systems[5].
Step-by-Step Spill Response & Disposal:
-
Isolation: If a spill occurs, immediately extinguish all nearby ignition sources and elevate the fume hood exhaust rate[3].
-
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or Chemizorb®)[6]. Do NOT use paper towels, as their high surface area accelerates the vaporization of combustible organics.
-
Collection: Use a static-free polyethylene scoop to transfer the absorbed mass into a dedicated, sealable hazardous waste container[6].
-
Quenching (For Reaction Mixtures): If the compound is part of a reactive mixture (e.g., containing unreacted hydrides or strong bases), quench the mixture slowly with methanol or isopropanol under a nitrogen blanket before disposal[7].
-
Labeling: Label the container strictly as "Halogen-Free Organosilicon Waste" to prevent dangerous cross-contamination[8].
-
Final Disposal: Transfer the sealed container to the Environmental Health and Safety (EHS) department. The only approved method for organosilane disposal is high-temperature incineration[4][5].
Decision tree for the safe quenching and disposal of organosilicon waste.
References
-
Merck Millipore. "SAFETY DATA SHEET: tert-Butyldimethylsilyl (S)-(+)-glycidyl ether". merckmillipore.com. 6
-
Sigma-Aldrich. "SAFETY DATA SHEET". sigmaaldrich.com. 3
-
LORD Corporation. "USA Safety Data Sheet - Organosilane ester". parker.com. 1
-
Dow Silicones. "SAFETY DATA SHEET: DOWSIL™ Construction Primer P". sealantsonline.co.uk. 2
-
University of Glasgow, School of Chemistry. "Safety and Waste Disposal Information". gla.ac.uk. 8
-
Organic Syntheses. "Working with Hazardous Chemicals". orgsyn.org. 7
-
Gelest, Inc. "SAFETY DATA SHEET: TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE". gelest.com. 4
-
MDPI. "Chemical Recycling of Silicones—Current State of Play". mdpi.com. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
